Ezetimibe ketone
Description
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Properties
IUPAC Name |
(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21,23,28H,13-14H2/t21-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPZDXMEEKCJSP-FYYLOGMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10430935 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191330-56-0 | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191330-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezetimibe ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191330560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10430935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-, (3R,4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EZETIMIBE KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D3ASE5ZPY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of Ezetimibe Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that plays a crucial role in the management of hyperlipidemia. A key intermediate in its synthesis is (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as ezetimibe ketone. The stereoselective synthesis and rigorous characterization of this ketone are critical for ensuring the purity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis and characterization of this compound, complete with detailed experimental protocols and data presented for comparative analysis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that often involves the formation of a β-lactam ring, a key structural feature of ezetimibe. Various synthetic strategies have been developed to achieve high yields and stereoselectivity. A common approach involves the condensation of a chiral auxiliary-derived component with an imine, followed by cyclization and subsequent modifications.
One prominent synthetic route involves the reaction of a chiral oxazolidinone derivative with a protected imine, followed by cyclization to form the azetidinone ring. The side chain is then introduced, leading to the formation of the ketone.
Key Synthetic Intermediates and Pathways
Several patents and research articles describe various methods for synthesizing ezetimibe and its intermediates.[1][2][3] A generalized pathway often starts from commercially available materials to construct the core azetidinone structure, followed by the addition of the side chain that is later oxidized to the ketone.
dot
Caption: A generalized synthetic pathway for this compound.
Experimental Protocols for Synthesis
The following protocols are illustrative examples based on methodologies described in the literature.[2][4]
Protocol 1: Synthesis of (4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-2-oxazolidinone
-
Reaction Setup: To a solution of 4-fluorobenzoyl butyric acid (20 g) and (S)-4-phenyl-2-oxazolidinone (10 g) in dichloromethane (B109758) (100 ml), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (20.1 g) and 4-Dimethylaminopyridine (DMAP) (1.6 g).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a potassium carbonate solution. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography using a mixture of n-hexane and ethyl acetate (B1210297) to yield the desired intermediate.
Protocol 2: Alternative Synthesis via Pivaloyl Chloride
-
Reaction Setup: Dissolve the starting ester compound (45 gm) in dichloromethane (225 ml) in a round-bottom flask. Add triethylamine (B128534) and stir for 10 minutes.
-
Reaction Conditions: Add pivaloyl chloride to the reaction mixture over 45 minutes at 25-35°C and maintain for 2 hours. Subsequently, add (S)-4-phenyl-2-oxazolidinone (S-POZ), DMAP, and DMF, and reflux the mixture for 7 hours.
-
Work-up and Purification: After completion of the reaction, proceed with an appropriate aqueous work-up, extraction with an organic solvent, and purification by crystallization or chromatography to obtain the ketone compound.
| Parameter | Protocol 1 | Protocol 2 |
| Starting Materials | 4-Fluorobenzoyl butyric acid, (S)-4-phenyl-2-oxazolidinone | Ester compound, Pivaloyl chloride, (S)-4-phenyl-2-oxazolidinone |
| Key Reagents | EDCI, DMAP | Triethylamine, DMAP, DMF |
| Solvent | Dichloromethane | Dichloromethane, DMF |
| Reaction Temperature | Room Temperature | 25-35°C, then reflux |
| Reaction Time | 24 hours | ~9 hours |
| Reported Yield | Not explicitly stated in the snippet, but the process is described as effective. | Not explicitly stated in the snippet, but part of a cost-effective process. |
Characterization of this compound
The comprehensive characterization of this compound is essential to confirm its identity, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.
dot
References
- 1. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]
- 2. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]
- 3. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN103172585A - Method for synthesizing important ezetimibe intermediate-(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1, 3-oxazolidine-2-ketone - Google Patents [patents.google.com]
Elucidation of the Chemical Structure of Ezetimibe Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of ezetimibe (B1671841) ketone (SCH 57871), a primary phase-I metabolite of the cholesterol absorption inhibitor, ezetimibe. This document details the spectroscopic data and experimental protocols essential for the identification and characterization of this metabolite. It is intended to serve as a valuable resource for researchers in drug metabolism, analytical chemistry, and pharmaceutical development.
Introduction
Ezetimibe is a potent lipid-lowering agent that selectively inhibits the intestinal absorption of cholesterol and phytosterols. Its mechanism of action involves the targeting of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake in the small intestine.[1][2][3] Upon oral administration, ezetimibe undergoes extensive metabolism. The primary metabolic pathway is glucuronidation to the pharmacologically active ezetimibe-glucuronide.[4][5] However, a minor yet significant pathway involves oxidative metabolism, leading to the formation of ezetimibe ketone, also known by its research code SCH 57871. The accurate identification and structural confirmation of such metabolites are paramount for a thorough understanding of a drug's pharmacokinetic and pharmacodynamic profile.
This guide outlines the key analytical techniques and presents the spectroscopic data integral to the structural elucidation of this compound.
Chemical Identity of this compound
This compound is characterized by the oxidation of the secondary alcohol on the hydroxypropyl side chain of ezetimibe to a ketone functional group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Synonyms | SCH 57871, EZM-K |
| CAS Number | 191330-56-0 |
| Molecular Formula | C₂₄H₁₉F₂NO₃ |
| Molecular Weight | 407.41 g/mol |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques. While comprehensive data is often found on the Certificate of Analysis (CoA) provided by commercial suppliers of reference standards, this section summarizes the expected and reported data from scientific literature. Commercial suppliers such as SynThink Research Chemicals, Veeprho, and Allmpus provide well-characterized reference standards for this compound, which include detailed spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Table 2: ¹H NMR Spectroscopic Data of this compound (Note: Specific chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz are typically provided on the CoA of a certified reference standard.)
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons | 6.5 - 8.0 | m | |
| CH (azetidinone ring, C4) | ~4.8 | d | ~2.0 |
| CH (azetidinone ring, C3) | ~3.1 | m | |
| CH₂ (propyl side chain) | ~2.5 - 3.0 | m | |
| CH₂ (propyl side chain) | ~2.0 - 2.5 | m | |
| OH (phenolic) | Variable (broad singlet) | s |
Table 3: ¹³C NMR Spectroscopic Data of this compound (Note: Specific chemical shifts (δ) in ppm are typically provided on the CoA of a certified reference standard.)
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C=O (ketone) | > 190 |
| C=O (β-lactam) | ~165 - 175 |
| Aromatic Carbons | 110 - 165 |
| CH (azetidinone ring, C4) | ~60 |
| CH (azetidinone ring, C3) | ~50 |
| CH₂ (propyl side chain) | ~20 - 40 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| High-Resolution MS (HRMS) | Calculated [M+H]⁺ | 408.1399 |
| Observed [M+H]⁺ | Conforms to calculated value | |
| LC-MS/MS | Parent Ion [M-H]⁻ | 406.1 |
| Major Fragment Ion(s) | Further fragmentation data would be available on a CoA. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Key Infrared Absorption Bands for this compound (Note: Specific wavenumbers (ν) in cm⁻¹ are typically provided on the CoA of a certified reference standard.)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (β-lactam) | ~1730 - 1760 |
| C=O stretch (ketone) | ~1685 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1150 - 1250 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the isolation and characterization of this compound.
Synthesis of this compound (Intermediate)
This compound can be synthesized as an intermediate in the synthesis of ezetimibe and its stereoisomers. The following protocol is adapted from the synthesis of a related stereoisomer.
-
Cyclization: A solution of the appropriate acyclic precursor is treated with N,O-bis(trimethylsilyl)acetamide and tetrabutylammonium (B224687) fluoride (B91410) trihydrate in acetonitrile (B52724) at room temperature to yield the cyclized β-lactam product.
-
Deprotection: The resulting β-lactam is then treated with 2 M H₂SO₄ in isopropanol (B130326) to remove any protecting groups and yield the ketone.
-
Purification: The crude ketone is purified by column chromatography on silica (B1680970) gel.
Isolation of this compound from In Vitro Metabolism Studies
-
Incubation: Ezetimibe is incubated with human liver microsomes or other appropriate metabolic systems in the presence of NADPH.
-
Quenching: The reaction is quenched by the addition of a cold organic solvent, such as acetonitrile.
-
Centrifugation: The mixture is centrifuged to precipitate proteins.
-
Extraction: The supernatant is collected and can be further concentrated or directly analyzed.
-
Preparative HPLC: The extract is subjected to preparative high-performance liquid chromatography (HPLC) to isolate the this compound metabolite. A C18 column is typically used with a gradient elution of water and acetonitrile containing a small amount of formic acid or acetic acid.
High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is essential for the separation and quantification of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.05 M formic acid in water (A) and acetonitrile/methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
-
Retention Time: Under these conditions, this compound has a longer retention time than ezetimibe and its glucuronide metabolite.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition: ¹H and ¹³C NMR spectra are acquired on a 300 MHz or higher field NMR spectrometer.
-
Data Processing: The spectra are processed using appropriate software to obtain chemical shifts, coupling constants, and integrations.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Analysis: The accurate mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to obtain the fragmentation pattern.
Infrared Spectroscopy
-
Sample Preparation: A small amount of the purified solid sample is placed on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.
-
Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹.
Visualizations
Ezetimibe Metabolism Pathway
Caption: Metabolic pathways of ezetimibe.
Ezetimibe Mechanism of Action
Caption: Ezetimibe's inhibition of cholesterol absorption.
Workflow for Structure Elucidation
Caption: General workflow for metabolite structure elucidation.
Conclusion
The structural elucidation of this compound is a critical step in understanding the overall metabolic fate of ezetimibe. Through a combination of synthesis or isolation, followed by rigorous spectroscopic analysis using NMR, mass spectrometry, and IR spectroscopy, the chemical structure of this phase-I metabolite can be unequivocally confirmed. This technical guide provides the foundational knowledge and experimental framework for researchers to confidently identify and characterize this compound.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one properties
Acknowledgment of Data Unavailability
Extensive literature searches for the biological and pharmacological properties of (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one have been conducted. The results consistently indicate that this compound is primarily recognized and documented as a key intermediate in the chemical synthesis of Ezetimibe, a cholesterol absorption inhibitor.[1][2][3] There is a notable absence of publicly available data regarding the specific mechanism of action, quantitative pharmacological data (e.g., IC50, binding affinities), or its effects on signaling pathways as a standalone chemical entity. This compound is also known commercially as Ezetimibe Ketone.[4][5]
Therefore, this document provides a technical overview of the available information, which is centered on the chemical properties and synthetic role of this molecule.
Chemical Properties
The fundamental chemical and physical properties of (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one are summarized below.
| Property | Value |
| Molecular Formula | C24H19F2NO3 |
| Molecular Weight | 407.42 g/mol |
| CAS Number | 191330-56-0 |
| Appearance | White to Off-White Solid |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
| Synonyms | This compound, SCH-57871 |
Role in Ezetimibe Synthesis
(3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one is a crucial precursor in the manufacturing of Ezetimibe. The subsequent chemical step involves the stereoselective reduction of the ketone group on the 3-oxopropyl side chain to a hydroxyl group, which finalizes the synthesis of the active pharmaceutical ingredient, Ezetimibe.
Experimental Protocol: Synthesis of the Intermediate
The following is a representative, generalized protocol for the synthesis of the title compound, based on common principles of azetidinone synthesis. Specific reaction conditions, solvents, and catalysts may vary based on patented manufacturing processes.
Objective: To synthesize (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one.
Materials:
-
(S)-4-phenyl-2-oxazolidinone derivative
-
3-(4-fluorophenyl)-3-oxopropanoyl chloride
-
(4-hydroxyphenyl)-(4-fluorophenyl)imine
-
Triethylamine (B128534) (Et3N)
-
Titanium(IV) chloride (TiCl4)
-
Dichloromethane (B109758) (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Acylation: The (S)-4-phenyl-2-oxazolidinone derivative is dissolved in anhydrous dichloromethane. The solution is cooled to 0°C, and triethylamine is added. 3-(4-fluorophenyl)-3-oxopropanoyl chloride is then added dropwise, and the reaction is stirred for 2-4 hours while allowing it to warm to room temperature.
-
Work-up and Purification: The reaction mixture is washed with dilute HCl, followed by saturated NaHCO3 solution, and finally with brine. The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the acylated oxazolidinone.
-
Azetidinone Ring Formation (Staudinger Synthesis): A solution of the acylated oxazolidinone in dichloromethane is prepared. In a separate flask, the (4-hydroxyphenyl)-(4-fluorophenyl)imine is dissolved in anhydrous dichloromethane and cooled to -78°C. Triethylamine is added, followed by the dropwise addition of TiCl4. The acylated oxazolidinone solution is then added slowly to the imine-titanium complex.
-
Reaction Quenching and Extraction: The reaction is stirred at low temperature for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with dichloromethane. The combined organic layers are washed, dried, and concentrated.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield the final product, (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one.
Synthetic Workflow Diagram
The diagram below illustrates the position of the title compound within the broader synthetic pathway to Ezetimibe.
Caption: Synthetic pathway from precursors to Ezetimibe, highlighting the ketone intermediate.
References
- 1. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Page loading... [guidechem.com]
- 4. CAS 191330-56-0: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluoro… [cymitquimica.com]
- 5. This compound | C24H19F2NO3 | CID 9801494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ezetimibe Ketone: A Comprehensive Technical Guide
CAS Number: 191330-56-0 Chemical Name: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone Molecular Formula: C₂₄H₁₉F₂NO₃ Molecular Weight: 407.41 g/mol
This technical guide provides an in-depth overview of Ezetimibe (B1671841) Ketone, a key intermediate and phase-I metabolite in the synthesis and metabolism of Ezetimibe, a potent cholesterol absorption inhibitor.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and biological relevance.
Chemical and Physical Properties
Ezetimibe Ketone is a white to off-white solid powder.[3] It is a structurally significant compound in the manufacturing process of Ezetimibe, serving as the immediate precursor to the final active pharmaceutical ingredient (API).[4][5] The stereochemistry of the azetidinone ring is crucial for its role in the synthesis of the biologically active Ezetimibe isomer.
| Property | Value | Reference |
| CAS Number | 191330-56-0 | |
| Molecular Formula | C₂₄H₁₉F₂NO₃ | |
| Molecular Weight | 407.41 g/mol | |
| Appearance | White to off-white solid powder | |
| Boiling Point | 656.1±55.0 °C at 760 mmHg | |
| Density | 1.325 g/cm³ |
Synthesis of this compound and its Conversion to Ezetimibe
The synthesis of Ezetimibe involves a multi-step process where this compound, or a protected form of it, is a critical intermediate. The overall synthetic strategy often involves the formation of the β-lactam ring followed by the introduction and modification of the side chains. The final key step is the stereoselective reduction of the ketone group in this compound to the corresponding hydroxyl group to yield Ezetimibe.
General Synthetic Workflow
Experimental Protocol: Stereoselective Reduction of Protected this compound
The enantioselective reduction of the ketone is a pivotal step to ensure the correct stereochemistry of the final Ezetimibe molecule. The Corey-Bakshi-Shibata (CBS) reduction is a commonly employed method.
Materials:
-
(3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone (Protected this compound)
-
Tetrahydrofuran (THF), anhydrous
-
(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine (as a 1 M solution in toluene)
-
Borane (B79455) dimethylsulfide complex (BMS, as a 2M solution in THF)
-
Methanesulfonic acid
-
1 N Hydrochloric acid
Procedure:
-
In a clean, dry, nitrogen-purged round bottom flask, dissolve the protected this compound (e.g., 5 g, 10.06 mmol) in anhydrous THF (50 ml) at 25-30°C with stirring until complete dissolution.
-
To this solution, add methanesulfonic acid (e.g., 0.02 g, 0.208 mmol) followed by the (R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-C]oxazaborolidine solution (e.g., 2.29 ml of 1 M solution in toluene).
-
Cool the reaction mixture to 15-20°C.
-
Slowly add the borane dimethylsulfide complex solution (e.g., 6.0 ml of 2 M solution in THF) over a period of 30 minutes, maintaining the temperature at 15-20°C.
-
Stir the reaction mixture at 15-20°C for 2-3 hours. Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by the slow addition of methanol (5 ml) and stir for 15-20 minutes.
-
Add 1 N HCl to adjust the pH and proceed with standard workup procedures (e.g., extraction with an organic solvent, washing with brine, drying, and solvent evaporation) to isolate the protected Ezetimibe.
-
The final deprotection step (e.g., removal of a benzyl (B1604629) group via hydrogenation) yields Ezetimibe.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the determination of Ezetimibe and for the detection and quantification of related impurities, including this compound.
HPLC Method for Impurity Profiling
Chromatographic Conditions:
| Parameter | Condition | Reference |
| Column | Zorbax Rx C₈ (250 mm x 4.6 mm, 5 µm) or equivalent C18 column | |
| Mobile Phase A | Acetonitrile: 10 mM Sodium Phosphate buffer pH 7.0 (55:45 v/v) | |
| Mobile Phase B | Acetonitrile | |
| Gradient | A gradient elution is typically used for separating multiple impurities. | |
| Flow Rate | 1.0 - 1.3 mL/min | |
| Column Temp. | 35°C | |
| Detection | UV at 233 nm or 240 nm | |
| Injection Vol. | 10 µL |
Analytical Workflow for Ezetimibe Purity Analysis
Spectroscopic Data
Detailed spectroscopic analysis is essential for the structural confirmation of this compound.
| Technique | Key Observations | Reference |
| ¹H NMR | The spectrum would show characteristic signals for the aromatic protons of the three phenyl rings, the protons of the azetidinone ring, and the aliphatic protons of the oxopropyl side chain. | |
| ¹³C NMR | The spectrum would display signals for the carbonyl carbons of the ketone and the β-lactam, as well as the aromatic and aliphatic carbons. | |
| Mass Spec. | Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 408.4. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns useful for structural elucidation. | |
| FT-IR | The spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic group, the C=O stretch of the ketone, the C=O stretch of the β-lactam, and C-F bonds of the fluorophenyl groups. |
Biological Role and Mechanism of Action of Parent Compound
This compound is a phase-I metabolite of Ezetimibe. The parent drug, Ezetimibe, functions by inhibiting the absorption of dietary and biliary cholesterol from the small intestine.
Mechanism of Action of Ezetimibe
The primary molecular target of Ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, Ezetimibe blocks the uptake of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver. This leads to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the bloodstream.
Metabolic Pathway of Ezetimibe
While the major metabolic pathway for Ezetimibe is glucuronidation to an active metabolite, a minor pathway involves the oxidation of the benzylic hydroxyl group to form this compound. The pharmacological activity of this compound itself is not as well characterized as that of Ezetimibe and its glucuronide conjugate.
Conclusion
This compound (CAS 191330-56-0) is a crucial chemical entity in the field of pharmaceutical sciences, particularly in the context of the cholesterol-lowering agent Ezetimibe. Its significance lies in its role as a key synthetic intermediate, where its stereoselective reduction is a critical step in obtaining the desired enantiomer of the final drug product. Furthermore, as a metabolite of Ezetimibe, its characterization is important for understanding the overall pharmacokinetic and metabolic profile of the drug. The detailed synthetic and analytical methodologies outlined in this guide provide a valuable resource for professionals involved in the research, development, and quality control of Ezetimibe.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | phase-I metabolite of Ezetimibe (SCH58235; SCH-58235; Zetia, Ezetrol) | CAS# 191330-56-0 | inhibitor of cholesterol absorption | InvivoChem [invivochem.com]
- 4. US8013150B2 - Process for the preparation of ezetimibe - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
The Serendipitous Discovery and Synthetic Keystone: A Technical Guide to Ezetimibe and its Ketone Precursor
Kenilworth, NJ - In the landscape of hypercholesterolemia treatment, the development of Ezetimibe marked a significant departure from the statin-centric approach that had dominated for years. This technical guide delves into the discovery and origin of Ezetimibe and its pivotal synthetic intermediate and metabolite, Ezetimibe ketone. It provides an in-depth look at its mechanism of action, the experimental protocols for its synthesis, and the quantitative data that underpins its clinical efficacy, tailored for researchers, scientists, and drug development professionals.
A Fortuitous Discovery: The Origin of Ezetimibe
The journey to Ezetimibe, marketed as Zetia®, began in the late 1980s and early 1990s at the Schering-Plough Research Institute. Initially, the research team was not seeking a cholesterol absorption inhibitor. Their primary target was the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT), which was believed to be crucial for cholesterol absorption in the intestine. The hypothesis was that inhibiting ACAT would block the esterification of cholesterol, thereby preventing its absorption.
However, after synthesizing and testing numerous compounds, the team found that their most potent cholesterol-lowering agents were not, in fact, potent ACAT inhibitors. This serendipitous finding shifted the research focus. Among these compounds, one molecule, which would later be optimized to become Ezetimibe, showed a remarkable ability to inhibit cholesterol absorption through a novel mechanism, independent of ACAT inhibition. This led to the realization that a different, then-unknown target was responsible for its powerful effect. It took several more years of research before the specific molecular target was identified as the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.
This compound: A Dual Identity as Metabolite and Synthetic Intermediate
This compound, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, holds a crucial dual role in the story of Ezetimibe. It is both a minor Phase I metabolite of the drug and a key intermediate in its chemical synthesis.
Following oral administration, Ezetimibe is rapidly and extensively metabolized, primarily in the small intestine and liver. The major metabolic pathway is a Phase II glucuronidation of the phenolic hydroxyl group, forming ezetimibe-glucuronide.[1] This glucuronide is pharmacologically active and accounts for the vast majority (80-90%) of the total drug detected in plasma.[1][2]
A minor Phase I metabolic pathway involves the oxidation of the secondary alcohol on the hydroxypropyl side chain to form this compound.[3] While present in much lower concentrations than the glucuronide conjugate, its identification was crucial for understanding the complete metabolic profile of the drug.
From a synthetic chemistry perspective, this compound is arguably more significant. Many of the most efficient and scalable synthetic routes to Ezetimibe proceed through the ketone intermediate. The final, critical step in these syntheses is the stereoselective reduction of the ketone to the desired (S)-alcohol, which constitutes the active Ezetimibe molecule.[4] This strategic approach allows for greater control over the stereochemistry of the final product.
Mechanism of Action: Inhibition of NPC1L1-Mediated Cholesterol Transport
Ezetimibe exerts its lipid-lowering effect by selectively inhibiting the absorption of dietary and biliary cholesterol from the small intestine. It localizes at the brush border of the small intestine, where it binds to and inhibits the function of the NPC1L1 protein. This inhibition prevents cholesterol from being taken up into enterocytes, thereby reducing the amount of cholesterol delivered to the liver. The reduced hepatic cholesterol content leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL cholesterol from the bloodstream.
The signaling and transport pathway for cholesterol absorption and its inhibition by Ezetimibe is visualized below.
Quantitative Data Summary
The clinical efficacy of Ezetimibe, both as a monotherapy and in combination with statins, has been well-documented in numerous trials. Furthermore, pharmacokinetic studies have quantified the metabolic fate of the drug.
Table 1: Clinical Efficacy of Ezetimibe (10 mg/day)
| Treatment Scenario | Parameter | Mean Reduction (%) | Citation(s) |
| Monotherapy | LDL Cholesterol | 13 - 20% | |
| Add-on to Statin Therapy | Additional LDL Cholesterol Reduction | 15 - 24% | |
| IMPROVE-IT Trial (Ezetimibe + Simvastatin) | Additional LDL Cholesterol Reduction vs. Simvastatin alone | ~24% | |
| IMPROVE-IT Trial (Ezetimibe + Simvastatin) | Reduction in Cardiovascular Events | 2.0 percentage points |
Table 2: Pharmacokinetic Properties and Metabolite Profile of Ezetimibe
| Parameter | Value | Citation(s) |
| Time to Peak Plasma Concentration (Tmax) - Ezetimibe | 4 - 12 hours | |
| Time to Peak Plasma Concentration (Tmax) - Ezetimibe-Glucuronide | 1 - 2 hours | |
| Plasma Protein Binding - Ezetimibe | >90% | |
| Plasma Protein Binding - Ezetimibe-Glucuronide | 88 - 92% | |
| Elimination Half-life (Ezetimibe & Ezetimibe-Glucuronide) | ~22 hours | |
| Relative Plasma Composition - Ezetimibe | 10 - 20% | |
| Relative Plasma Composition - Ezetimibe-Glucuronide | 80 - 90% | |
| Excretion Route | Feces (~78%), Urine (~11%) |
Experimental Protocols: Synthesis of Ezetimibe via this compound
The following section outlines a representative, multi-step synthesis of Ezetimibe, which proceeds through the formation of a protected this compound intermediate followed by its stereoselective reduction. This protocol is a composite of methodologies described in the patent literature.
General Synthetic Workflow
The overall strategy involves the construction of the β-lactam ring, followed by the crucial reduction of the ketone to establish the correct stereochemistry of the secondary alcohol.
Detailed Protocol for Stereoselective Reduction of this compound
This protocol focuses on the critical step of converting the ketone intermediate to Ezetimibe. It is adapted from procedures described for Corey-Bakshi-Shibata (CBS) reduction.
Step: Stereoselective Reduction of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone to its corresponding (S)-alcohol.
-
Reaction Setup:
-
A dry, inert atmosphere (Nitrogen or Argon) reaction vessel is charged with the protected this compound intermediate (1.0 equivalent).
-
Anhydrous tetrahydrofuran (B95107) (THF) is added as the solvent. The solution is stirred until the ketone is fully dissolved.
-
The solution is cooled to a temperature between 0°C and -20°C using an appropriate cooling bath.
-
-
Addition of CBS Reagent:
-
(R)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborolidine ((R)-Me-CBS), typically as a 1 M solution in toluene, is added dropwise to the cooled ketone solution (0.1 to 1.1 equivalents). The mixture is stirred for 10-20 minutes.
-
-
Addition of Reducing Agent:
-
A borane (B79455) complex, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex (BH₃·THF), is added slowly to the reaction mixture, maintaining the low temperature. The rate of addition should be controlled to manage any exotherm.
-
-
Reaction Monitoring:
-
The reaction is stirred at the low temperature for several hours (typically 2-8 hours).
-
Progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting ketone.
-
-
Quenching and Workup:
-
Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of methanol.
-
The reaction mixture is then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acid (e.g., 1N HCl), water, and brine.
-
-
Purification:
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product (protected Ezetimibe) is then purified by column chromatography or recrystallization to yield the stereochemically pure intermediate, ready for the final deprotection step.
-
Conclusion
The development of Ezetimibe represents a triumph of serendipity and targeted chemical design. Its unique mechanism of action, centered on the inhibition of the NPC1L1 transporter, provided a valuable new tool for managing hypercholesterolemia, especially in combination with statins. The this compound, initially identified as a minor metabolite, proved to be a critical linchpin in the development of efficient, large-scale synthetic processes. Its stereoselective reduction remains a key challenge and a testament to the sophistication of modern pharmaceutical chemistry. This guide provides a foundational understanding of these aspects for professionals dedicated to the ongoing discovery and development of novel therapeutics.
References
The Biological Activity of Ezetimibe Ketone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, has become a cornerstone in the management of hypercholesterolemia. Its mechanism of action, centered on the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, is well-established. However, the biological activities of its metabolites, particularly the phase-I metabolite ezetimibe ketone, are less comprehensively understood. This technical guide provides an in-depth exploration of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and drug development efforts.
This compound is formed through the oxidation of the secondary alcohol in the C3-propyl chain of ezetimibe. While it is a significant metabolite, its contribution to the overall pharmacological effect of ezetimibe is an area of ongoing investigation. This document consolidates the current knowledge on this compound's interaction with its primary target, NPC1L1, and explores its distinct activities, notably the activation of the Nrf2 antioxidant pathway.
Core Biological Activities
Inhibition of NPC1L1 and Cholesterol Absorption
The primary mechanism of action of ezetimibe is the inhibition of the NPC1L1 protein, a critical transporter for cholesterol and other sterols across the intestinal brush border membrane.[1][2][3] this compound, as a close structural analog and a major metabolite of ezetimibe, is presumed to share this inhibitory activity. However, direct quantitative data on the binding affinity and inhibitory potency of this compound towards NPC1L1 is not extensively available in the public domain.
In contrast, the active glucuronide metabolite of ezetimibe has been shown to have a higher potency in inhibiting cholesterol uptake by NPC1L1 than the parent compound.[4] One study reported an IC50 of 682 nM for ezetimibe-glucuronide (B19564) compared to 3.86 µM for ezetimibe in an in vitro cholesterol uptake assay.[4] While similar direct comparative data for this compound is lacking, its structural similarity to ezetimibe suggests it likely contributes to the overall cholesterol-lowering effect of the parent drug.
Table 1: Comparative in vitro Potency of Ezetimibe and its Glucuronide Metabolite
| Compound | Target | Assay | IC50 | Reference |
| Ezetimibe | NPC1L1 | Cholesterol Uptake | 3.86 µM | |
| Ezetimibe-glucuronide | NPC1L1 | Cholesterol Uptake | 682 nM |
Activation of the Nrf2/HO-1 Antioxidant Pathway
A significant and distinct biological activity of this compound is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).
A recent study demonstrated that this compound, but not the glucuronide metabolite, protects against renal ischemia-reperfusion injury by activating the Nrf2/HO-1 signaling axis. This finding highlights a potentially important therapeutic role for this compound beyond cholesterol metabolism, particularly in conditions associated with oxidative stress. This compound was shown to alleviate H2O2-induced apoptosis and reactive oxygen species (ROS) and upregulate Nrf2 and HO-1 levels in NRK-52E cells.
Table 2: Effect of this compound on Nrf2 Pathway Markers
| Treatment | Cell Line | Effect | Reference |
| This compound | NRK-52E | Upregulation of Nrf2 and HO-1 | |
| This compound | NRK-52E | Alleviation of H2O2-induced apoptosis and ROS |
Signaling Pathways and Experimental Workflows
Nrf2/HO-1 Signaling Pathway Activation by this compound
This compound has been identified as a potent activator of the Nrf2 antioxidant response pathway. The diagram below illustrates the proposed mechanism.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Experimental Workflow for Assessing Cholesterol Uptake Inhibition
The following diagram outlines a general workflow for evaluating the inhibitory effect of this compound on cellular cholesterol uptake.
Caption: Workflow for Cholesterol Uptake Inhibition Assay.
Detailed Experimental Protocols
In Vitro Cholesterol Uptake Assay
This protocol is adapted from methods used to evaluate ezetimibe and its analogs and can be applied to assess the activity of this compound.
Objective: To determine the IC50 value of this compound for the inhibition of NPC1L1-mediated cholesterol uptake in a cell-based assay.
Materials:
-
Caco-2 cells or a cell line stably overexpressing human NPC1L1 (e.g., hNPC1L1/MDCKII).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound.
-
[14C]-Cholesterol.
-
Sodium taurocholate.
-
Monoolein.
-
Cell lysis buffer (e.g., 0.1 N NaOH).
-
Scintillation cocktail and counter.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Culture Caco-2 or hNPC1L1-expressing cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer at the time of the assay.
-
Preparation of Micellar Solution: Prepare a micellar solution containing sodium taurocholate, monoolein, and [14C]-cholesterol in serum-free DMEM.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and pre-incubate with the different concentrations of this compound for 2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Cholesterol Uptake: After pre-incubation, add the [14C]-cholesterol-containing micellar solution to each well and incubate for an additional 2 hours at 37°C.
-
Cell Lysis and Quantification:
-
Wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular micelles.
-
Lyse the cells by adding cell lysis buffer to each well.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration of the cell lysates.
-
Plot the percentage of cholesterol uptake inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.
-
Nrf2 Activation Assay (Western Blot)
This protocol describes the assessment of Nrf2 activation by this compound by measuring the protein levels of Nrf2 and its downstream target, HO-1.
Objective: To determine if this compound increases the protein expression of Nrf2 and HO-1 in a cellular model of oxidative stress.
Materials:
-
NRK-52E cells (or other relevant cell line).
-
Cell culture medium and supplements.
-
This compound.
-
Hydrogen peroxide (H2O2) to induce oxidative stress.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Culture NRK-52E cells to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Induce oxidative stress by treating the cells with H2O2 for a short period (e.g., 1-2 hours). Include untreated and H2O2-only controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the expression of Nrf2 and HO-1 to the β-actin loading control.
-
Compare the protein expression levels between the different treatment groups.
-
Conclusion and Future Directions
This compound, a primary metabolite of ezetimibe, exhibits significant biological activities that contribute to the overall pharmacological profile of the parent drug and may offer therapeutic potential in its own right. While its role as an inhibitor of NPC1L1-mediated cholesterol absorption is inferred from its structural similarity to ezetimibe, a clear quantitative assessment of its potency is a critical knowledge gap that needs to be addressed.
The discovery of this compound as a potent activator of the Nrf2/HO-1 antioxidant pathway opens new avenues for research. This activity, which is not shared by the glucuronide metabolite, suggests a unique role for this compound in protecting against oxidative stress-related pathologies.
Future research should focus on:
-
Quantitative NPC1L1 Inhibition Studies: Direct binding and functional assays are needed to determine the IC50 and Ki values of this compound for NPC1L1 and to directly compare its potency to that of ezetimibe and its glucuronide metabolite.
-
In Vivo Efficacy: Studies in animal models are required to dissect the relative contributions of ezetimibe and its ketone metabolite to the in vivo cholesterol-lowering effects.
-
Exploration of Nrf2-Mediated Effects: Further investigation into the therapeutic potential of this compound's Nrf2-activating properties in various disease models characterized by oxidative stress is warranted.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrated PK/PD models could help to elucidate the clinical relevance of this compound's dual activities.
A deeper understanding of the multifaceted biological activities of this compound will be instrumental for optimizing the therapeutic use of ezetimibe and for the development of novel therapeutics targeting cholesterol metabolism and oxidative stress.
References
An In-depth Technical Guide to the Stereoisomers of Ezetimibe Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. The stereochemistry of ezetimibe is critical for its pharmacological activity. This technical guide provides a comprehensive overview of the stereoisomers of the key synthetic precursor, ezetimibe ketone. It delves into their synthesis, characterization, and the pivotal role of stereochemistry in the ultimate biological activity of the final ezetimibe drug substance. Detailed experimental protocols for the synthesis and stereoselective reduction of this compound are provided, along with a summary of the known physicochemical and pharmacological properties of its stereoisomers. Furthermore, the mechanism of action of the active ezetimibe stereoisomer at the molecular level, involving the inhibition of NPC1L1-mediated cholesterol uptake, is illustrated.
Introduction
Ezetimibe, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a first-in-class cholesterol absorption inhibitor.[1] Its mechanism of action involves the inhibition of the NPC1L1 protein, a critical transporter for intestinal cholesterol and phytosterol absorption.[2] The ezetimibe molecule possesses three chiral centers, giving rise to eight possible stereoisomers. It is well-established that only the (3R,4S,3'S)-stereoisomer exhibits the desired pharmacological activity, highlighting the profound impact of stereochemistry on its therapeutic efficacy.[3][4]
A key intermediate in the synthesis of ezetimibe is (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as "this compound."[5] The stereochemical integrity of the final ezetimibe product is largely determined by the stereoselective reduction of the ketone moiety in this precursor. Consequently, the synthesis and characterization of the stereoisomers of this compound are of paramount importance for the development of a robust and efficient manufacturing process for ezetimibe and for ensuring the purity and safety of the final drug product. This guide will explore the synthesis, properties, and biological significance of these stereoisomers.
Stereoisomers of this compound
The primary this compound precursor, (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, has two chiral centers on the azetidinone ring (C3 and C4). The stereoselective synthesis of this specific diastereomer is a critical aspect of the overall synthesis of ezetimibe. Impurities can arise from the formation of other diastereomers, such as the (3S,4R), (3R,4R), and (3S,4S) isomers. The subsequent reduction of the ketone group introduces a third chiral center, leading to the final ezetimibe stereoisomers.
Physicochemical Properties
While comprehensive comparative data for all stereoisomers of this compound is not extensively published in a single source, the following table summarizes available information for the key ketone precursor and the final ezetimibe stereoisomers. It is important to note that the properties of the ketone stereoisomers will differ, influencing their chromatographic behavior and making their separation and characterization crucial for quality control.
| Compound | Stereochemistry | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation [α]D |
| This compound | (3R,4S) | C₂₄H₁₉F₂NO₃ | 407.41 | Not widely reported | Not widely reported |
| Ezetimibe | (3R,4S,3'S) | C₂₄H₂₁F₂NO₃ | 409.43 | 163 | -33.9° (c=3, MeOH) |
| ent-Ezetimibe | (3S,4R,3'R) | C₂₄H₂₁F₂NO₃ | 409.43 | Not reported | Not reported |
| Ezetimibe (RRS)-Isomer | (3R,4S,3'R) | C₂₄H₂₁F₂NO₃ | 409.43 | Not reported | Not reported |
| Ezetimibe (RSR)-Isomer | (3R,4R,3'S) | C₂₄H₂₁F₂NO₃ | 409.43 | Not reported | Not reported |
| Ezetimibe (RRR)-Isomer | (3R,4R,3'R) | C₂₄H₂₁F₂NO₃ | 409.43 | Not reported | Not reported |
| Ezetimibe (SSS)-Isomer | (3S,4S,3'S) | C₂₄H₂₁F₂NO₃ | 409.43 | Not reported | Not reported |
Pharmacological Activity
The biological activity of ezetimibe is highly stereospecific. The desired (3R,4S,3'S)-isomer is a potent inhibitor of cholesterol absorption. Other stereoisomers are reported to have significantly lower or no activity. The following table includes IC₅₀ and Kᵢ values for ezetimibe and its active metabolite, ezetimibe-glucuronide, which demonstrate their high affinity for the NPC1L1 protein. While specific inhibitory data for the various stereoisomers of this compound itself are not available, it is understood that the stereochemistry of the final alcohol is the primary determinant of activity.
| Compound | Target | Species | Assay | IC₅₀ (nM) | Kᵢ (nM) |
| Ezetimibe | NPC1L1 | - | In vitro cholesterol uptake | 3860 | - |
| Ezetimibe-glucuronide | NPC1L1 | - | In vitro cholesterol uptake | 682 | - |
| Ezetimibe-glucuronide | NPC1L1 | Human | Radioligand binding | - | 220 |
| Ezetimibe-glucuronide | NPC1L1 | Rhesus Monkey | Radioligand binding | - | 40 |
| Ezetimibe-glucuronide | NPC1L1 | Rat | Radioligand binding | - | 540 |
| Ezetimibe-glucuronide | NPC1L1 | Mouse | Radioligand binding | - | 12000 |
Experimental Protocols
The following protocols are representative examples of the synthesis and stereoselective reduction of this compound, based on published literature.
Synthesis of (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one (this compound)
The synthesis of this compound is a multi-step process that often involves the stereoselective formation of the β-lactam ring. One common approach involves the reaction of a chiral auxiliary-derived enolate with an imine.
Materials:
-
(S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one
-
N-(4-hydroxybenzylidene)-4-fluoroaniline
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of (S)-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-4-phenyl-1,3-oxazolidin-2-one in DCM is cooled to -78 °C under a nitrogen atmosphere.
-
TiCl₄ is added dropwise, followed by the dropwise addition of DIPEA. The mixture is stirred for 30 minutes.
-
A solution of N-(4-hydroxybenzylidene)-4-fluoroaniline in DCM is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure.
-
The crude product, a mixture of diastereomers, is purified by silica gel column chromatography to isolate the desired (3R,4S)-diastereomer of the protected ketone.
-
The protecting groups are subsequently removed under appropriate conditions to yield the final this compound.
Stereoselective Reduction of this compound
The reduction of the ketone functionality to a hydroxyl group with the correct (S) configuration is a critical step. This can be achieved using chiral reducing agents or enzymatic methods.
Method A: Chemical Reduction using a Chiral Catalyst
Materials:
-
This compound
-
(R)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c]oxazaborolidine (Corey-Bakshi-Shibata catalyst)
-
Borane-dimethyl sulfide (B99878) complex (BMS)
-
Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
This compound is dissolved in anhydrous THF under a nitrogen atmosphere.
-
A solution of the (R)-CBS catalyst in THF is added.
-
The mixture is cooled to 0 °C, and BMS is added dropwise.
-
The reaction is stirred at 0 °C for 2-4 hours, with progress monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol.
-
The mixture is then acidified with 1N HCl and extracted with ethyl acetate.
-
The combined organic extracts are washed with saturated aqueous NaHCO₃ and brine, dried over MgSO₄, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the desired (3R,4S,3'S)-ezetimibe.
Method B: Enzymatic Reduction
Materials:
-
This compound
-
Ketoreductase enzyme
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol)
-
Ethyl acetate
Procedure:
-
A buffered solution containing the ketoreductase, NADPH, and the cofactor regeneration system is prepared.
-
This compound, dissolved in a minimal amount of a water-miscible organic co-solvent, is added to the enzyme solution.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The reaction progress is monitored by HPLC.
-
Once the reaction is complete, the product is extracted with ethyl acetate.
-
The organic layer is separated, dried, and concentrated to yield the crude ezetimibe.
-
Purification is performed by recrystallization or chromatography.
Mechanism of Action and Signaling Pathway
The therapeutic effect of the active stereoisomer of ezetimibe is achieved through the inhibition of cholesterol absorption in the small intestine. This process is mediated by the NPC1L1 protein, which is located on the apical membrane of enterocytes.
The following diagram illustrates the proposed mechanism of NPC1L1-mediated cholesterol uptake and its inhibition by ezetimibe.
References
- 1. Inhibition of intestinal cholesterol absorption by ezetimibe in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First synthesis and characterization of key stereoisomers related to Ezetimibe [html.rhhz.net]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ezetimibe Ketone: An In-Depth Technical Guide to its Formation via Degradation
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ezetimibe (B1671841), a potent cholesterol absorption inhibitor, is susceptible to degradation under various stress conditions, leading to the formation of several impurities. A primary and significant degradation product is the ezetimibe ketone, chemically identified as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone. This technical guide provides a comprehensive overview of the formation pathways of this compound, supported by quantitative data from forced degradation studies. Detailed experimental protocols for stress testing and analytical methods for the identification and quantification of this impurity are also presented. Furthermore, this document includes visual representations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the chemical stability of ezetimibe.
Introduction to Ezetimibe and its Ketone Impurity
Ezetimibe's therapeutic efficacy is intrinsically linked to its chemical structure, which includes a reactive β-lactam ring and hydroxyl group. These functional groups are susceptible to chemical reactions under stress conditions such as acid, base, oxidation, and heat, leading to the formation of degradation products. The this compound impurity is formed through the oxidation of the secondary alcohol on the hydroxypropyl side chain of the ezetimibe molecule. The presence of this and other impurities can impact the safety and efficacy of the drug product, making a thorough understanding of its formation critical for drug development and quality control.
Quantitative Analysis of Ezetimibe Degradation
Forced degradation studies are instrumental in elucidating the degradation pathways of active pharmaceutical ingredients. The following tables summarize the quantitative data from various studies on the degradation of ezetimibe under different stress conditions, with a focus on the conditions leading to the formation of the ketone impurity.
Table 1: Summary of Ezetimibe Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameters | Duration | Ezetimibe Degradation (%) | Key Degradation Products Identified |
| Acidic Hydrolysis | 1.0 M HCl | 24 hours at 60 °C | Significant | Imp-A, Imp-C[1] |
| Basic Hydrolysis | 0.1 M NaOH | 18 hours at 60 °C | Significant | Imp-A, Imp-B, Imp-D[1] |
| Oxidative | 3% H₂O₂ | 4 hours at RT | Not significant | This compound (keto-acid impurity)[2] |
| Thermal | Dry heat | 48 hours at 105 °C | Not significant | -[1] |
| Photolytic | UV light (254 nm) | 48 hours | Not significant | -[1] |
Imp-A: 4-(4-fluorobenzoyl)butyric acid, Imp-B: 4-[[(4-fluorophenyl) imino]methyl]- phenol, Imp-C: 1-(4-fluoro-phenyl)-3-[3-(4-fluoro- phenyl)-allyl]-4-(4-hydroxy-phenyl)-azetidin-2-one, Imp-D: 6-(4-fluoro-phenyl)-2-(4-hydroxy-phenyl) -tetrahydropyran-3-carboxylic acid (4-fluoro-phenyl)- amide.
Experimental Protocols
This section details the methodologies for key experiments related to the formation of this compound.
Forced Degradation Studies
Objective: To induce the degradation of ezetimibe under controlled stress conditions to identify potential degradation products, including this compound.
Protocol:
-
Acidic Degradation: Ezetimibe is subjected to 1.0 M HCl at 60°C for 24 hours.
-
Basic Degradation: Ezetimibe is treated with 0.1 M NaOH at 60°C for 18 hours.
-
Oxidative Degradation: Ezetimibe is exposed to 3% hydrogen peroxide at room temperature for 4 hours.
-
Thermal Degradation: Ezetimibe is kept under dry heat conditions at 105°C for 48 hours.
-
Photolytic Degradation: Ezetimibe is exposed to UV light at 254 nm for 48 hours.
Following exposure, the samples are diluted and analyzed by a stability-indicating analytical method.
Synthesis of this compound Impurity
Objective: To synthesize the this compound impurity for use as a reference standard in analytical methods.
Protocol: Ezetimibe is dissolved in a suitable solvent (e.g., ethyl acetate, dichloromethane, methanol, tetrahydrofuran, or N,N-dimethylformamide) and reacted with an oxidizing agent. The reaction mixture is refluxed for 2-10 hours. After the reaction, the mixture is post-treated to obtain the high-purity keto-acid impurity.
Analytical Method for Quantification
Objective: To develop and validate a stability-indicating UPLC method for the simultaneous determination of ezetimibe and its degradation products.
Chromatographic Conditions:
-
Column: Waters Acquity HSST3 C18 (50 × 2.1 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with a suitable buffer and organic solvent system.
-
Flow Rate: Optimized for separation.
-
Detection: PDA detector at 230 nm.
-
Column Temperature: Maintained at a constant temperature.
Validation: The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Formation of this compound via Oxidation.
Caption: Workflow for Forced Degradation Studies.
Conclusion
The formation of the this compound impurity is a critical degradation pathway for ezetimibe, primarily occurring under oxidative stress. A comprehensive understanding of this pathway, supported by robust analytical methods and thorough forced degradation studies, is essential for ensuring the quality, safety, and efficacy of ezetimibe-containing pharmaceutical products. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and quality assurance. Further investigation into the potential subsequent degradation of the this compound itself may provide an even more complete picture of ezetimibe's stability profile.
References
Methodological & Application
Application Notes & Protocols: Analytical Method Development for Ezetimibe Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1] During the synthesis and storage of ezetimibe, various related substances and impurities can form, one of which is Ezetimibe Ketone. The presence and quantity of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed application note and protocol for the development and validation of an analytical method for the quantification of this compound.
This compound, also known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)-2-azetidinone, is a phase-I metabolite and a potential process-related impurity of ezetimibe.[2][3] Its chemical structure is presented below:
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for selecting the appropriate analytical techniques and conditions.
| Property | Value | Reference |
| CAS Number | 191330-56-0 | [2][3] |
| Molecular Formula | C₂₄H₁₉F₂NO₃ | |
| Molecular Weight | 407.41 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Dichloromethane, Chloroform. Poorly soluble in water. |
Analytical Method Development Workflow
The development of a robust analytical method for this compound involves a systematic approach, as illustrated in the workflow diagram below.
Caption: Workflow for Analytical Method Development and Validation.
Recommended Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for separating ezetimibe and its impurities.
-
Software: Chromatography data acquisition and processing software.
-
Reference Standard: this compound (USP reference standard or a well-characterized in-house standard).
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), and buffers such as phosphate (B84403) or acetate (B1210297) salts.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient Program | See Table below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 232 nm or 254 nm |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 60 | 40 |
| 35 | 60 | 40 |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.
-
Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Standard Working Solution: From the stock solution, prepare a working standard solution of approximately 1 µg/mL by diluting with the diluent.
-
Sample Preparation (Bulk Drug): Accurately weigh about 25 mg of the ezetimibe bulk drug sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute to a suitable concentration for analysis.
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of ezetimibe into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of this solution at 3000 rpm for 10 minutes and use the supernatant for analysis.
Method Validation Protocol
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from ezetimibe and other potential impurities. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should demonstrate peak purity. |
| Linearity | A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-day): The Relative Standard Deviation (RSD) of six replicate injections should be ≤ 2.0%.- Intermediate Precision (Inter-day): The RSD between results from different days, analysts, or equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. The RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | The method's reliability should be assessed by deliberately varying parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within the acceptance criteria. |
| Solution Stability | The stability of standard and sample solutions should be evaluated at room temperature and under refrigerated conditions over a specified period (e.g., 24-48 hours). The change in concentration should be within ± 2.0%. |
System Suitability
Before performing any analysis, the chromatographic system must pass the system suitability test.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the this compound peak |
| Theoretical Plates | ≥ 2000 for the this compound peak |
| Relative Standard Deviation (RSD) | ≤ 2.0% for the peak area of six replicate injections of the standard solution |
Data Presentation and Reporting
All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation. The final report should include the detailed analytical method, validation results, and representative chromatograms.
This comprehensive application note and protocol provides a robust framework for the development and validation of an analytical method for the quantification of this compound. Adherence to these guidelines will ensure the generation of accurate and reliable data for quality control and regulatory submission purposes.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ezetimibe Ketone Impurity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering compound that inhibits the absorption of cholesterol from the small intestine. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the final drug product. One such critical process-related impurity is Ezetimibe Ketone. Regulatory authorities require stringent control over the levels of such impurities. This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substances and pharmaceutical dosage forms.
This method is designed to be stability-indicating, capable of separating the this compound peak from Ezetimibe and other potential degradation products. The protocol herein is described with sufficient detail to be readily implemented in a quality control or research laboratory setting.
Experimental Protocols
Materials and Reagents
-
Standards and Samples:
-
Ezetimibe Reference Standard (USP or equivalent)
-
This compound Impurity Reference Standard
-
Ezetimibe Drug Substance/Product Samples
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
Formic Acid (AR Grade)
-
Perchloric Acid (AR Grade)
-
Ammonium Acetate (AR Grade)
-
Theophylline (Internal Standard, optional)
-
Instrumentation and Chromatographic Conditions
A gradient HPLC method is employed for the simultaneous separation and quantification of Ezetimibe and this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent with UV/PDA detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with: A) 0.05 M Formic Acid in Water B) Acetonitrile C) Methanol |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm[1][2] |
| Injection Volume | 20 µL |
| Run Time | 45 minutes |
Preparation of Solutions
2.3.1. Diluent Preparation: A mixture of Acetonitrile and Water in the ratio of 50:50 (v/v) is used as the diluent.
2.3.2. Standard Stock Solution Preparation:
-
Ezetimibe Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ezetimibe Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.
-
This compound Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound Reference Standard and transfer it into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then make up the volume with the diluent.
2.3.3. Standard Solution for Calibration: Prepare a series of calibration standards by diluting the this compound Stock Solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. A typical five-point calibration curve could include concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.
2.3.4. Sample Preparation:
-
Drug Substance: Accurately weigh about 25 mg of the Ezetimibe drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent to obtain a solution having a nominal concentration of 1000 µg/mL of Ezetimibe.
-
Tablet Dosage Form: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Ezetimibe and transfer to a 10 mL volumetric flask. Add about 7 mL of diluent and sonicate for 15 minutes with intermittent shaking. Make up the volume with diluent and mix well. Centrifuge a portion of the solution at 4000 RPM for 10 minutes and use the supernatant for analysis.
Data Presentation
Method Validation Summary
The described HPLC method has been validated according to ICH Q2(R1) guidelines. A summary of the validation parameters is presented below.
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.06 µg/mL (based on S/N ratio) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | < 2.0% |
| Specificity | No interference from blank, placebo, or other related impurities |
System Suitability
System suitability parameters are crucial to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Visualizations
Experimental Workflow
Caption: HPLC Analysis Workflow for this compound Quantification.
Logical Relationship of Method Development
Caption: Logical flow of HPLC method development and validation.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and specific for the quantification of this compound impurity in Ezetimibe bulk drug and its formulations. The method is stability-indicating and can be effectively used for routine quality control analysis and stability studies. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the pharmaceutical industry.
References
- 1. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Separation of Ezetimibe and Its Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a cholesterol absorption inhibitor that features three chiral centers, leading to the possibility of eight stereoisomers.[1] The therapeutic efficacy of Ezetimibe is specific to one stereoisomer, (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one.[2][3] The presence of other stereoisomers, including enantiomers and diastereomers, as well as process-related impurities like the ezetimibe ketone derivative, can affect the quality, safety, and efficacy of the drug product.[1][4] Therefore, robust and reliable analytical methods for the chiral separation of Ezetimibe isomers are crucial for quality control in drug development and manufacturing.
This document provides detailed application notes and protocols for the chiral separation of Ezetimibe isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize the experimental conditions for the chiral separation of Ezetimibe isomers by HPLC and SFC, providing a clear comparison of different methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Chiral Separation of Ezetimibe Isomers
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) | Chiral Pak AS-H (Amylose derivative) | Chiralpak AS-RH | Lux 5 µm Cellulose-1 / CHIRALCEL OD-RH |
| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | Two 150 mm x 4.6 mm columns in series |
| Mobile Phase | n-hexane:isopropanol:diethylamine (B46881) (90:10:0.1, v/v/v) | n-hexane:ethanol:2-propanol:trifluoroacetic acid (84:12:4:0.1, v/v/v/v) | A: Water:Formic acid (100:0.1 v/v)B: Acetonitrile:Formic acid (100:0.1 v/v) | Acetonitrile:Water (45:55, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 0.35 mL/min |
| Temperature | 25°C | Not Specified | 35°C | 5°C |
| Detection (UV) | 256 nm | 230 nm | Not Specified | 248 nm |
| Resolution | Baseline separation of all stereoisomers. | > 2.0 between enantiomers. | Baseline separation. | Resolution between Ezetimibe and R,R,S-Ezetimibe diastereomer > 1.5. |
| Reference |
Table 2: Supercritical Fluid Chromatography (SFC) Method for Chiral Separation of Ezetimibe Isomers
| Parameter | Method 1 |
| Stationary Phase | Chiral Cel OD-H |
| Column Dimensions | 250 mm x 30 mm, 5 µm (preparative) |
| Mobile Phase | Supercritical CO2:2-Propanol (85:15) |
| Flow Rate | 100 g/min (preparative) |
| Back Pressure | 180 bar |
| Detection (UV) | 230 nm |
| Outcome | Successful isolation of the (R)-enantiomer with ~98% purity. |
| Reference |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Ezetimibe Stereoisomers (Normal Phase)
This protocol is based on the method described for the Chiralpak IC column.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Column: Chiralpak IC (250 mm x 4.6 mm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Sample Preparation: Dissolve the Ezetimibe sample in the mobile phase to a concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 25°C.
-
Set the UV detection wavelength to 256 nm.
-
-
Injection: Inject an appropriate volume of the sample solution onto the column.
-
Data Analysis: Identify and quantify the stereoisomers based on their retention times. The method should achieve baseline separation of all stereoisomers.
Protocol 2: Chiral SFC Separation for Isolation of Ezetimibe Enantiomers
This protocol is adapted from the preparative SFC method for isolating the (R)-enantiomer of Ezetimibe.
-
Instrumentation: A preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector.
-
Chromatographic Column: Chiral Cel OD-H (250 mm x 30 mm, 5 µm).
-
Mobile Phase: Use supercritical CO2 as the primary mobile phase and 2-Propanol as a co-solvent at a ratio of 85:15.
-
Sample Preparation: Prepare a concentrated solution of the Ezetimibe racemic mixture (e.g., 10 mg/mL) in a suitable solvent like ethanol.
-
Chromatographic Conditions:
-
Set the total flow rate to 100 g/min .
-
Maintain the automatic back pressure regulator at 180 bar.
-
Set the UV detection wavelength to 230 nm.
-
-
Injection and Fraction Collection: Inject the sample solution and collect the fractions corresponding to the separated enantiomers.
-
Post-collection Processing: Distill the collected fractions to remove the solvent and obtain the isolated enantiomer.
Visualizations
The following diagrams illustrate the workflow for chiral separation and the interplay of chromatographic parameters.
Caption: Workflow for Chiral Separation of Ezetimibe Isomers.
References
- 1. academic.oup.com [academic.oup.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. JSM Central || Article Info [jsmcentral.org]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Laboratory Synthesis of Ezetimibe Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor used in the management of hypercholesterolemia.[1][2] A key intermediate in the total synthesis of Ezetimibe is (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, commonly referred to as Ezetimibe ketone.[3] The synthesis of this ketone intermediate is a critical step that dictates the overall yield and purity of the final active pharmaceutical ingredient. This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting, based on established synthetic routes. The protocol outlines the necessary reagents, reaction conditions, and purification methods.
Principle
The synthesis of this compound involves a multi-step process that typically begins with the coupling of a protected β-lactam core with a side chain precursor, followed by reactions to form the ketone functionality. One common strategy involves the reaction of a protected (S)-3-hydroxy-γ-lactone derivative to form a diastereoselective trans-β-lactam.[4] Subsequent steps involve the introduction of the 4-fluorophenylpropanone side chain. Key reactions in various reported syntheses include Wittig reactions, condensation reactions, cyclizations, and selective reductions.[5] The stereochemistry of the final product is crucial and is often controlled through the use of chiral auxiliaries or catalysts.
Experimental Protocol
This protocol describes a representative synthesis of this compound. It is important to note that several variations of this synthesis exist, and the specific conditions and reagents may be optimized for laboratory-specific requirements.
Materials and Reagents:
-
(4S)-3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-1,3-oxazolidin-2-one
-
Titanium tetrachloride (TiCl4)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
p-Toluenesulfonic acid (p-TSA)
-
Dichloromethane (CH2Cl2)
-
Toluene
-
Diisopropyl ether
-
Sodium bicarbonate solution
-
Sodium sulfate (B86663)
-
Hydrochloric acid solution (1N)
-
Hydrogen peroxide solution (5%)
-
Sodium chloride solution (10%)
Procedure:
-
Condensation Reaction:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-4-phenyl-2-oxazolidinone and methyl-4-(chloroformyl)butyrate in a suitable solvent like dichloromethane.
-
Cool the reaction mixture to 0-5 °C.
-
Slowly add a solution of a Lewis acid, such as titanium tetrachloride, to the reaction mixture.
-
The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC) until completion.
-
-
Cyclization to form the β-lactam ring:
-
To the reaction mixture containing the amide product from the previous step, add N,O-bis(trimethylsilyl)acetamide (BSA) and tetrabutylammonium fluoride (TBAF).
-
The mixture is stirred at room temperature to facilitate the cyclization and formation of the protected β-lactam ring.
-
-
Formation of the Aromatic Ketone:
-
The protected lactam is hydrolyzed to yield a carboxylic acid intermediate.
-
This carboxylic acid is then reacted with p-fluorophenyl magnesium bromide in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and zinc chloride to form the aromatic ketone.
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by adding methanol followed by 1N hydrochloric acid solution.
-
Separate the organic layer and wash it sequentially with a 5% hydrogen peroxide solution, a 5% sodium sulfate solution, and a 10% sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by crystallization from a suitable solvent such as diisopropyl ether. Dry the purified product under vacuum.
-
Data Presentation
The following table summarizes quantitative data reported in various synthetic routes for key steps leading to or involving this compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Yield (%) | Reference |
| Oxidation of Z-alkene to Ketone | Z-alkene precursor | - | - | 86 | |
| Oxidation of E-alkene to Ketone | E-alkene precursor | - | - | 70-80 | |
| CBS Reduction of Ketone (from Z-intermediate) | This compound | Chiral Borane | - | 95 | |
| CBS Reduction of Ketone (from E-intermediate) | This compound | Chiral Borane | - | 42 | |
| Intramolecular Ring Formation & Deprotection | Intermediate 16 | BSA, TBAF, dil. H2SO4 | - | 91 (two steps) | |
| Final Product Isolation | Crude this compound | Diisopropyl ether | - | 15 g (from 25 g keto compound) |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the laboratory synthesis of this compound.
Signaling Pathway (Mechanism of Action of Ezetimibe)
Caption: The mechanism of action of Ezetimibe in inhibiting cholesterol absorption.
References
- 1. Synthesis process of ezetimibe intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis and Modeling of Ezetimibe Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ezetimibe Ketone (USP) | 191330-56-0 | SynZeal [synzeal.com]
- 4. Page loading... [guidechem.com]
- 5. WO2010012775A1 - Process for the synthesis of ezetimibe and intermediates useful therefor - Google Patents [patents.google.com]
Application Notes and Protocols for Impurity Profiling of Ezetimibe Using Ezetimibe Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. During the synthesis and storage of Ezetimibe, various process-related and degradation impurities can arise, which may affect the efficacy and safety of the drug product. Ezetimibe ketone, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a key intermediate in the synthesis of Ezetimibe and can persist as a process-related impurity. It is also a known Phase-I metabolite of Ezetimibe.[1][2] Therefore, the identification and quantification of this compound are critical aspects of impurity profiling for Ezetimibe drug substances and products.
These application notes provide detailed protocols and methodologies for the use of this compound in impurity profiling studies of Ezetimibe, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Regulatory Framework for Impurity Profiling
The ICH Q3A (R2) and Q3B (R2) guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively. These guidelines establish thresholds for impurities, which dictate the level of analytical scrutiny required.
Table 1: ICH Thresholds for Impurities in New Drug Substances
| Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≥ 0.05% | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |
Note: Thresholds may differ based on the maximum daily dose.
This compound in Ezetimibe Synthesis and Degradation
This compound is a crucial intermediate in the synthesis of Ezetimibe. The final step of the synthesis typically involves the stereoselective reduction of the ketone functionality to a hydroxyl group. Incomplete reduction or side reactions can lead to the presence of this compound in the final active pharmaceutical ingredient (API).
While Ezetimibe is reported to be stable under oxidative and thermal stress, degradation has been observed under hydrolytic (acidic and alkaline) and photolytic conditions.[3] Under alkaline conditions, Ezetimibe can undergo degradation, although the primary degradation pathway reported involves recyclization rather than oxidation to the ketone.[4] However, as a known metabolite, the analytical methods developed for its detection are relevant for impurity profiling.
Experimental Protocols
Protocol 1: Quantification of this compound by RP-HPLC-UV
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of this compound in Ezetimibe drug substance.
1. Materials and Reagents:
-
Ezetimibe Reference Standard (RS)
-
This compound Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (AR grade)
-
0.45 µm membrane filters
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax SB C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.02N Ortho-phosphoric acid: Acetonitrile (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
3. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Stock Solution (Ezetimibe): Accurately weigh and dissolve 10 mg of Ezetimibe RS in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound RS in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Spiked Standard Solution: Prepare a solution containing Ezetimibe at a working concentration (e.g., 50 µg/mL) and spike with this compound at various levels corresponding to the reporting, identification, and qualification thresholds (e.g., 0.05%, 0.1%, 0.15% of the Ezetimibe concentration).
-
Sample Solution: Accurately weigh and dissolve 10 mg of the Ezetimibe drug substance sample in 100 mL of diluent.
4. System Suitability: Inject the spiked standard solution and verify that the system suitability parameters (e.g., resolution between Ezetimibe and this compound, tailing factor, and theoretical plates) meet the predefined acceptance criteria.
5. Analysis: Inject the blank (diluent), standard solutions, and sample solution into the chromatograph. Record the chromatograms and calculate the amount of this compound in the sample using the peak area response from the standard.
6. Data Presentation:
Table 2: Illustrative Quantitative Data for this compound in Ezetimibe Batches
| Batch No. | This compound (%) | RRT |
| Batch A | 0.08 | 1.45 |
| Batch B | 0.12 | 1.45 |
| Batch C | < 0.05 | - |
RRT: Relative Retention Time with respect to Ezetimibe
Protocol 2: Forced Degradation Study of Ezetimibe
This protocol outlines the procedure for conducting forced degradation studies on Ezetimibe to identify potential degradation products, including this compound.
1. Sample Preparation: Prepare a stock solution of Ezetimibe in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 48 hours.
3. Analysis: Dilute the stressed samples to a suitable concentration and analyze using a stability-indicating HPLC method, such as the one described in Protocol 1 or a more advanced UPLC-MS/MS method for identification of unknown degradants.
4. Data Presentation:
Table 3: Illustrative Forced Degradation Results for Ezetimibe
| Stress Condition | % Degradation of Ezetimibe | % this compound Formed |
| Acidic (1N HCl, 80°C, 2h) | 10.71 | Not Detected |
| Alkaline (1N NaOH, 80°C, 2h) | 1.06 | Not Detected |
| Oxidative (30% H₂O₂, RT, 24h) | 1.37 | < 0.1% |
| Thermal (105°C, 48h) | 8.25 | Not Detected |
| Photolytic (UV 254nm, 48h) | 2.49 | Not Detected |
Visualizations
Caption: Workflow for the quantification of this compound impurity.
Caption: Logical relationship of this compound as a process-related impurity.
Conclusion
The effective monitoring and control of impurities are paramount in ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, being a key intermediate and potential impurity in Ezetimibe, requires robust analytical methods for its detection and quantification. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to establish a sound impurity profiling strategy for Ezetimibe, aligning with global regulatory expectations. The use of validated, stability-indicating methods is crucial for accurately assessing the purity of Ezetimibe and ensuring patient safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Stress degradation studies on ezetimibe and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for the Quantification of Ezetimibe Ketone in Pharmaceutical Formulations
Introduction
Ezetimibe (B1671841) is a lipid-lowering compound that selectively inhibits the intestinal absorption of cholesterol and related phytosterols.[1][2][3] Ezetimibe ketone is a significant impurity and a phase-I metabolite of Ezetimibe.[4][5] Its quantification in pharmaceutical formulations is crucial for quality control and stability studies. These application notes provide detailed protocols for the determination of this compound using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), methods commonly employed for their sensitivity and specificity.
Experimental Protocols
Two primary chromatographic methods are detailed below for the quantification of this compound. Method 1 outlines a High-Performance Liquid Chromatography (HPLC) approach, while Method 2 describes an Ultra-Performance Liquid Chromatography (UPLC) method, which offers faster analysis times.
Method 1: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established stability-indicating HPLC methods for Ezetimibe and its related substances.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common composition is a phosphate (B84403) buffer and acetonitrile (B52724). For example, a mixture of 0.02 M phosphate buffer (pH adjusted to 3.2) and acetonitrile in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
2. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components, for instance, 0.02 M phosphate buffer (pH 3.2) and acetonitrile (40:60, v/v).
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Solutions: Prepare a series of dilutions from the standard stock solution to create calibration standards of varying concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets (e.g., 20 tablets).
-
Accurately weigh a portion of the powder equivalent to a specific amount of Ezetimibe (e.g., 10 mg).
-
Transfer the powder to a volumetric flask and add the diluent.
-
Sonicate for approximately 10-15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to construct a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Method 2: Ultra-Performance Liquid Chromatography (UPLC)
This method provides a more rapid analysis suitable for high-throughput screening and is based on stability-indicating UPLC methods.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system with a photodiode array (PDA) or UV detector.
-
Column: A sub-2 µm particle size column (e.g., Kromasil Eternity C18 UHPLC column, 2.1 x 50 mm, 2.5 µm).
-
Mobile Phase: A gradient elution using a buffer and an organic solvent is often employed. For example, a gradient of 0.01 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.7) and acetonitrile.
-
Flow Rate: 0.2 - 0.35 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
2. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components.
-
Standard and Sample Preparation: Follow the same procedures as described in the HPLC method, adjusting the concentrations as needed for the sensitivity of the UPLC system.
3. Analytical Procedure:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify and quantify the this compound peak using the retention time and the calibration curve.
Data Presentation
The following tables summarize typical quantitative data obtained from the validation of analytical methods for Ezetimibe and its related substances, including this compound.
Table 1: Summary of Chromatographic Conditions and Performance
| Parameter | HPLC Method | UPLC Method |
| Column | C18 (250mm x 4.6mm, 5µm) | C18 (50mm x 2.1mm, 2.5µm) |
| Mobile Phase | Phosphate Buffer:Acetonitrile | Ammonium Acetate:Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.35 mL/min |
| Detection | 238 nm | 235 nm |
| Retention Time | Analyte dependent | Analyte dependent |
Table 2: Method Validation Parameters
| Parameter | Typical Performance Data |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Relationship between Ezetimibe, its impurities, and the analytical method.
References
- 1. longdom.org [longdom.org]
- 2. tsijournals.com [tsijournals.com]
- 3. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Ezetimibe Ketone: A Biomarker for Ezetimibe Metabolism - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezetimibe (B1671841) is a lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Its metabolic pathway is crucial for understanding its efficacy and safety profile. Following oral administration, ezetimibe is rapidly and extensively metabolized in the intestinal wall and liver. The primary metabolic route is glucuronidation to form ezetimibe-glucuronide, a pharmacologically active metabolite. A minor but important pathway involves oxidation to form ezetimibe ketone (EZM-K), a phase-I metabolite. This document provides detailed application notes and protocols for the use of this compound as a biomarker for ezetimibe metabolism, including its quantification in biological matrices.
Ezetimibe Metabolic Pathway
Ezetimibe undergoes both phase I and phase II metabolism. The predominant pathway is the phase II glucuronidation of the phenolic hydroxyl group, primarily mediated by UDP-glucuronosyltransferases (UGTs) UGT1A1, UGT1A3, and UGT2B15, to form the active metabolite, ezetimibe-glucuronide. A smaller fraction of ezetimibe undergoes phase I oxidation to form this compound. Both ezetimibe and this compound can then be further metabolized via glucuronidation.
Figure 1: Metabolic pathway of Ezetimibe.
Quantitative Data Summary
The table below summarizes the key pharmacokinetic parameters of ezetimibe and its major metabolite, ezetimibe-glucuronide, in healthy human subjects following a single oral 10 mg dose. While this compound is a known metabolite, detailed pharmacokinetic data in humans is not extensively reported in the literature.
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Ezetimibe | 3.4 - 5.5[1] | 4 - 12[1] | 58.49 ± 25.76[2] | ~22[1] |
| Ezetimibe-Glucuronide | 45 - 71[1] | 1 - 2 | 643.34 ± 400.77 (Total Ezetimibe) | ~22 |
| This compound | Data not available | Data not available | Data not available | Data not available |
Note: Total ezetimibe refers to the sum of ezetimibe and ezetimibe-glucuronide.
Experimental Protocols
Protocol 1: Simultaneous Quantification of Ezetimibe and this compound in Human Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous determination of ezetimibe and its phase-I metabolite, this compound, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard working solution (e.g., Ezetimibe-d4).
-
Vortex for 30 seconds.
-
Add 3 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu HPLC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
-
Analytical Column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic elution).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Negative ESI.
-
MRM Transitions:
-
Ezetimibe: m/z 408.4 → 271.0
-
This compound: (Requires optimization, but a potential transition could be derived from its molecular weight of 407.4 g/mol ).
-
Internal Standard (Ezetimibe-d4): m/z 412.1 → 275.1
-
3. Method Validation
The method should be validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
References
Spectroscopic Characterization of Ezetimibe Ketone: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezetimibe Ketone is a key process-related impurity and metabolite of Ezetimibe, a lipid-lowering agent.[1][2] Its identification and characterization are crucial for ensuring the quality and safety of the active pharmaceutical ingredient (API). This application note provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and expected data are presented to facilitate its identification and quantification in pharmaceutical samples.
Chemical Structure and Properties
This compound, chemically known as (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a derivative of Ezetimibe where the secondary alcohol in the side chain is oxidized to a ketone.[3]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | [3] |
| Molecular Formula | C₂₄H₁₉F₂NO₃ | [4] |
| Molecular Weight | 407.41 g/mol | |
| Exact Mass | 407.133301 Da | |
| CAS Number | 191330-56-0 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to its unique structure.
Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.5 | s | 1H | Ar-OH |
| ~7.9 | m | 2H | Ar-H (ketone side) |
| ~7.3-7.0 | m | 8H | Ar-H |
| ~6.8 | m | 2H | Ar-H (phenol side) |
| ~4.8 | d | 1H | CH (azetidinone) |
| ~3.2 | t | 2H | -CH₂-C=O |
| ~3.1 | m | 1H | CH (azetidinone) |
| ~2.2 | m | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C=O (ketone) |
| ~168 | C=O (β-lactam) |
| ~164 (d) | C-F |
| ~158 | C-OH |
| ~137-115 | Aromatic Carbons |
| ~61 | CH (azetidinone) |
| ~60 | CH (azetidinone) |
| ~40 | -CH₂-C=O |
| ~25 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | O-H (Phenol) |
| ~1750 | C=O (β-lactam) |
| ~1680 | C=O (Aryl ketone) |
| ~1600, ~1510 | C=C (Aromatic) |
| ~1220 | C-F |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 408.1 | [M+H]⁺ |
| 430.1 | [M+Na]⁺ |
| 406.1 | [M-H]⁻ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of this compound. Instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
IR Spectroscopy
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the this compound powder directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an ESI source.
-
HPLC-MS Analysis:
-
Inject the sample into the HPLC system.
-
Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
Set the ESI source to either positive or negative ion mode.
-
Acquire mass spectra over a mass range that includes the expected molecular ion (e.g., m/z 100-600).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to support structural elucidation.
Visualizations
Caption: Workflow for Spectroscopic Analysis
Caption: Key Functional Groups of this compound
References
Troubleshooting & Optimization
Ezetimibe Ketone HPLC Analysis: Technical Support Center
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Ezetimibe ketone, with a specific focus on addressing peak tailing.
Troubleshooting Guide: this compound Peak Tailing
This guide is designed to help researchers and analysts identify and resolve issues with peak tailing in the HPLC analysis of this compound.
Question: Why is my this compound peak tailing?
Answer: Peak tailing for this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system. The most common causes include:
-
Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the this compound molecule, leading to tailing.[1][2][3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of the analyte or the stationary phase, causing peak asymmetry.[2]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.
-
Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing. This can include a poorly packed bed or a partially blocked inlet frit.
-
Extra-Column Volume: Excessive tubing length or wide-bore tubing can increase dispersion and contribute to peak tailing.
Question: How can I reduce peak tailing caused by silanol interactions?
Answer: To minimize peak tailing due to silanol interactions with this compound, consider the following strategies:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar reversed-phase column. End-capping blocks the residual silanol groups, reducing their availability for secondary interactions.
-
Adjust Mobile Phase pH: Operating at a lower pH (around 2-3) can suppress the ionization of silanol groups, thereby minimizing their interaction with the analyte. However, always ensure the column is stable at the chosen pH.
-
Use a Buffer: Incorporating a buffer, such as a phosphate (B84403) buffer, into the mobile phase can help maintain a consistent pH and mask the effects of residual silanols. For Ezetimibe analysis, replacing water with a 10 mM potassium dihydrogen phosphate buffer has been shown to reduce tailing.
-
Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites.
Question: What is the optimal mobile phase composition to prevent this compound peak tailing?
Answer: The ideal mobile phase will depend on the specific column and instrument being used. However, a good starting point for the analysis of Ezetimibe and its metabolites, including this compound, is a gradient elution using a mixture of an acidic aqueous phase and an organic solvent.
One published method for the concurrent determination of Ezetimibe and its metabolites utilizes a gradient elution with 0.05 M formic acid in water, acetonitrile (B52724), and methanol. Another study on Ezetimibe found that a mobile phase of acetonitrile and 10 mM sodium dihydrogen phosphate buffer at pH 7.0 (55:45 v/v) resolved peak tailing issues that were present with a simple acetonitrile/water mobile phase.
Experimenting with the organic modifier (acetonitrile vs. methanol) and the buffer concentration and pH is recommended to achieve optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable peak tailing factor?
A1: An ideal chromatographic peak is symmetrical, with a tailing factor (Tf) of 1.0. For most applications, a tailing factor between 0.9 and 1.2 is considered excellent. However, for many assays, a tailing factor of up to 1.5 may be acceptable.
Q2: Can the sample solvent affect the peak shape of this compound?
A2: Yes, the solvent used to dissolve the this compound sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
Q3: How do I know if my column is the cause of the peak tailing?
A3: If all peaks in the chromatogram exhibit tailing, it could indicate a physical problem with the column, such as a void at the inlet or a blocked frit. You can try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge any blockage. If the problem persists, replacing the column with a new one of the same type is a definitive way to check if the column is the issue.
Q4: Could my HPLC system be causing the peak tailing?
A4: Yes, issues within the HPLC system can contribute to peak tailing. This is often referred to as extra-column band broadening. Potential causes include using tubing with a large internal diameter or excessive length, or having loose fittings. Ensure all connections are secure and use tubing with the appropriate internal diameter for your system.
Quantitative Data Summary
The following table summarizes typical HPLC parameters that can be optimized to mitigate peak tailing for this compound analysis, based on published methods for Ezetimibe and related compounds.
| Parameter | Recommended Range/Value | Rationale for Peak Shape Improvement |
| Mobile Phase pH | 2.5 - 7.0 | Suppresses silanol ionization at low pH; maintains consistent analyte ionization. |
| Buffer Concentration | 10 - 25 mM | Masks residual silanol groups and maintains a stable pH. |
| Organic Modifier | Acetonitrile or Methanol | The choice of solvent can influence selectivity and peak shape. |
| Column Type | High-purity, end-capped C18 | Minimizes the number of available silanol groups for secondary interactions. |
| Injection Volume | 5 - 20 µL | Prevents column overload, which can cause peak broadening and tailing. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate; ensure it is appropriate for the column dimensions. |
Experimental Protocol: HPLC Method for this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and column used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), end-capped.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a suitable ratio of Mobile Phase A to B and gradually increase the proportion of Mobile Phase B over the run to elute the analyte. A starting point could be 70:30 (A:B) moving to 30:70 (A:B) over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 232 nm (based on Ezetimibe's absorbance maximum).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition to a known concentration (e.g., 10 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and evaluate the peak shape of this compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound HPLC peak tailing.
Caption: Diagram illustrating secondary interactions causing peak tailing.
References
Technical Support Center: Chiral Resolution of Ezetimibe Ketone Stereoisomers
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the chromatographic resolution of Ezetimibe (B1671841) ketone stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What is Ezetimibe ketone and why is its stereoisomeric resolution important?
A1: this compound is a phase-I metabolite and a process-related impurity of Ezetimibe, a cholesterol absorption inhibitor.[1] Like Ezetimibe, its ketone derivative possesses chiral centers, leading to the existence of multiple stereoisomers. The stereochemical configuration of a drug molecule can significantly impact its pharmacological activity and safety profile. Therefore, resolving and quantifying the individual stereoisomers of this compound is crucial for ensuring the quality, efficacy, and safety of Ezetimibe drug products.
Q2: Which type of chromatography is most suitable for separating this compound stereoisomers?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the enantioselective separation of Ezetimibe and its stereoisomeric impurities, including the ketone derivative.[2][3] Both normal-phase and reversed-phase chiral HPLC methods have been successfully developed. Supercritical Fluid Chromatography (SFC) has also been utilized for the separation of Ezetimibe enantiomers and could be a viable alternative.[4]
Q3: What are the recommended chiral stationary phases (CSPs) for this separation?
A3: Polysaccharide-based CSPs are highly effective for the resolution of Ezetimibe and its related compounds. Commonly used and successful columns include:
-
Chiralpak® IC: A cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized phase.[2]
-
Chiralpak® AS-H and AS-RH: Amylose tris((S)-α-methylbenzylcarbamate) coated on a silica (B1680970) gel matrix, for normal and reversed-phase respectively.
-
Lux® Cellulose-1: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Chiralcel® OD-RH: A cellulose tris(3,5-dimethylphenylcarbamate) based CSP for reversed-phase.
The selection of the CSP will depend on the specific stereoisomers being separated and the desired chromatographic conditions (normal-phase vs. reversed-phase).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound stereoisomers.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution (Rs < 1.5) | Inappropriate chiral stationary phase (CSP). | Screen different polysaccharide-based CSPs (e.g., Chiralpak IC, Chiralpak AS-H, Lux Cellulose-1). |
| Suboptimal mobile phase composition. | Normal-Phase: Adjust the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol, ethanol). Introduce a basic or acidic additive (e.g., diethylamine, trifluoroacetic acid) at low concentrations (0.1%) to improve peak shape and selectivity. | |
| Reversed-Phase: Modify the ratio of the aqueous phase to the organic modifier (e.g., acetonitrile, methanol). The addition of an acid, like formic acid, can enhance resolution. | ||
| Inadequate temperature control. | Optimize the column temperature. Lower temperatures often improve resolution for enantiomeric separations. | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time between the analytes and the CSP. | |
| Peak Tailing or Asymmetry | Secondary interactions with the stationary phase. | Add a mobile phase additive. For basic compounds, an acidic additive (e.g., trifluoroacetic acid) can be beneficial. For acidic compounds, a basic additive (e.g., diethylamine) may improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Flush the column with an appropriate solvent or replace the column if necessary. | |
| Long Run Times | High retention of analytes. | Increase the strength of the mobile phase (e.g., increase the percentage of the polar modifier in normal-phase or the organic modifier in reversed-phase). |
| Low flow rate. | Increase the flow rate, but monitor the effect on resolution. A balance between run time and resolution needs to be achieved. | |
| Irreproducible Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve reproducibility. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column equilibration is insufficient. | Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
Data Presentation
The following tables summarize quantitative data from various successful chiral separations of Ezetimibe and its stereoisomers.
Table 1: Normal-Phase HPLC Methods
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® IC | n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v) | 1.0 | 25 | Ezetimibe Stereoisomers | Not specified | 3.5, 2.7, 2.5 |
Table 2: Reversed-Phase HPLC Methods
| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralpak® AS-RH | Water:Acetonitrile:Formic acid (Gradient) | 1.0 | Not specified | Ezetimibe & (R)-enantiomer | Not specified | ~2.0 | |
| Lux® Cellulose-1 (2 columns in series) | Acetonitrile:Water (45:55, v/v) | 0.35 | 5 | Ezetimibe & R,R,S-diastereomer | Not specified | >1.5 | |
| Chiralcel® OD-RH (2 columns in series) | Acetonitrile:Water (45:55, v/v) | 0.35 | 5 | Ezetimibe & R,R,S-diastereomer | Not specified | >1.5 |
Experimental Protocols
Protocol 1: Chiral Separation of Ezetimibe Optical Isomers using Chiralpak® IC (Normal-Phase)
-
Chromatographic System: HPLC system with UV detector.
-
Chiral Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 256 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection Volume: Not specified.
Protocol 2: Chiral Separation of Ezetimibe and its Enantiomer using Chiralpak® AS-RH (Reversed-Phase)
-
Chromatographic System: HPLC system with a suitable detector.
-
Chiral Column: Chiralpak® AS-RH.
-
Mobile Phase: A gradient of Water, Acetonitrile, and Formic acid. The exact gradient program should be optimized based on the specific system and stereoisomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Not specified, but should be controlled.
-
Detection: Not specified.
-
Sample Preparation: Dissolve the sample in a suitable diluent.
-
Injection Volume: Not specified.
Visualizations
Caption: Troubleshooting workflow for improving the resolution of this compound stereoisomers.
Caption: Decision tree for selecting a chiral column and mobile phase for this compound stereoisomer separation.
References
- 1. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enantio-selective RP-HPLC for ezetimibe and its enantiomer. [wisdomlib.org]
- 4. Isolation and Characterization of R-Enantiomer in Ezetimibe [file.scirp.org]
Minimizing Ezetimibe ketone formation during Ezetimibe synthesis
Welcome to the technical support center for Ezetimibe (B1671841) synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Ezetimibe, with a specific focus on minimizing the formation and presence of the Ezetimibe ketone impurity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound, and why is it a critical impurity?
A1: The this compound, chemically known as (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone, is the immediate precursor to Ezetimibe in one of the common synthetic routes. The final step of this synthesis involves the stereoselective reduction of the ketone group to a hydroxyl group, yielding Ezetimibe. The ketone is considered a critical impurity because its presence in the final active pharmaceutical ingredient (API) indicates an incomplete reaction or potential degradation of the product. Regulatory bodies like the ICH have strict limits on impurity levels in drug substances.[1][2]
Q2: What is the primary method for reducing the this compound precursor to Ezetimibe?
A2: The most widely reported method for the stereoselective reduction of the this compound precursor is the Corey-Bakshi-Shibata (CBS) reduction.[3][4] This method typically employs a chiral oxazaborolidine catalyst, such as (R)-2-Me-CBS, in combination with a borane (B79455) source like borane dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) complex (BTHF).[1] This catalytic system is designed to produce the desired (S)-hydroxyl stereoisomer of Ezetimibe with high enantioselectivity.
Q3: Besides the precursor ketone, are there other ketone-related impurities I should be aware of?
A3: Yes, another relevant impurity is a keto-acid impurity, which can be formed through the oxidation of Ezetimibe itself. This impurity is characterized by the opening of the β-lactam ring. Its formation is a degradation pathway and needs to be controlled during manufacturing and storage.
Q4: What are the acceptable limits for the this compound impurity in the final product?
A4: According to the International Conference on Harmonisation (ICH) guidelines, for a known impurity, the acceptable level is typically less than 0.15%. For unknown impurities, the threshold is even lower, often at 0.10%. Therefore, it is crucial to minimize the ketone content in the final Ezetimibe product to meet these regulatory standards.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of Ezetimibe, specifically focusing on the reduction of the ketone precursor.
Issue 1: High Levels of Unreacted this compound in the Final Product
Possible Causes:
-
Incomplete Reaction: The reduction reaction may not have gone to completion.
-
Suboptimal Reaction Conditions: Temperature, reaction time, or stoichiometry of reagents may not be ideal.
-
Catalyst Inactivity: The CBS catalyst may have degraded or been poisoned.
-
Reducing Agent Degradation: The borane source may have lost its potency.
Troubleshooting Steps:
-
Verify Reagent Stoichiometry:
-
Ensure the correct molar equivalents of the borane source and the CBS catalyst are used relative to the ketone precursor. An excess of the reducing agent is often necessary.
-
-
Optimize Reaction Temperature:
-
The CBS reduction is typically performed at low temperatures (e.g., -20°C to 0°C) to maximize stereoselectivity and ensure complete reaction. High temperatures can lead to side reactions and incomplete conversion.
-
-
Extend Reaction Time:
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). If the reaction is sluggish, consider extending the reaction time.
-
-
Check Catalyst and Reducing Agent Quality:
-
Use fresh, high-quality CBS catalyst and borane source. Borane complexes can be sensitive to moisture and air.
-
-
Purification:
-
If high levels of the ketone persist, an additional purification step, such as recrystallization or column chromatography, may be necessary. Ezetimibe can be purified from the ketone impurity by crystallization from methyl isobutyl ketone (MIBK).
-
Issue 2: Poor Stereoselectivity (High Levels of the Undesired (R)-hydroxyl Isomer)
Possible Causes:
-
Incorrect CBS Catalyst: Using the (S)-Me-CBS catalyst will produce the undesired (R)-hydroxyl isomer.
-
High Reaction Temperature: Higher temperatures can decrease the enantioselectivity of the CBS reduction.
-
Presence of Impurities: Certain impurities in the reaction mixture can interfere with the catalyst's stereodirecting ability.
-
Suboptimal Solvent: The choice of solvent can influence the stereochemical outcome.
Troubleshooting Steps:
-
Confirm Catalyst Chirality:
-
Double-check that the correct enantiomer of the CBS catalyst ((R)-Me-CBS) is being used for the synthesis of the desired (S)-hydroxyl isomer (Ezetimibe).
-
-
Strict Temperature Control:
-
Maintain a consistent and low reaction temperature throughout the addition of reagents and the duration of the reaction.
-
-
Use of Additives:
-
The addition of a Lewis acid, such as BF3-OEt2, or a protic acid, like p-toluenesulfonic acid, can enhance both the chemo- and enantioselectivity of the CBS reduction, especially when using BTHF as the borane source.
-
-
Solvent Selection:
-
Tetrahydrofuran (THF) is a commonly used solvent for this reaction. Ensure it is anhydrous, as water can react with the borane reducing agent.
-
-
Purification of the Ketone Precursor:
-
Ensure the starting ketone is of high purity to avoid potential catalyst poisoning or side reactions.
-
Quantitative Data Summary
The following table summarizes key quantitative data related to the control of this compound and other related impurities.
| Parameter | Value | Reference |
| Acceptable Impurity Levels (ICH) | ||
| Known Impurity | < 0.15% | |
| Unknown Impurity | < 0.10% | |
| Reported Impurity Levels in Ezetimibe Batches | ||
| Desfluoro Ezetimibe | 0.05% - 0.15% | |
| Undesired (R)-hydroxyl isomer | Can be >3% with suboptimal temperature control | |
| CBS Reduction Yields | ||
| Ketone reduction from Z-alkene precursor | 95% | |
| Ketone reduction from E-alkene precursor | 42% |
Experimental Protocols
Protocol 1: Stereoselective Reduction of this compound Precursor via CBS Reduction
This protocol is a general guideline based on literature procedures. Researchers should optimize conditions for their specific setup.
Materials:
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This compound precursor ((3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone)
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(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
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Borane dimethyl sulfide complex (BMS) or Borane-tetrahydrofuran complex (BTHF)
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Anhydrous Tetrahydrofuran (THF)
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Aqueous solution of HCl (1N)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the this compound precursor (1 equivalent) in anhydrous THF.
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-
Cooling:
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Cool the solution to -20°C to 0°C using an appropriate cooling bath.
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-
Catalyst Addition:
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Slowly add the (R)-2-Methyl-CBS-oxazaborolidine solution (typically 0.1 equivalents) to the cooled reaction mixture while maintaining the temperature.
-
-
Reducing Agent Addition:
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Add the borane source (BMS or BTHF, typically 1.0-1.5 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
-
Reaction Monitoring:
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Stir the reaction mixture at the same temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Quenching:
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Carefully quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
-
Work-up:
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Allow the mixture to warm to room temperature.
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Add 1N HCl and stir for 30 minutes.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water or methyl isobutyl ketone) to yield pure Ezetimibe.
-
Visualizations
Caption: Key step in Ezetimibe synthesis: CBS reduction of the ketone precursor.
Caption: Troubleshooting guide for managing this compound-related impurities.
References
Technical Support Center: Overcoming Matrix Effects in Ezetimibe Ketone Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Ezetimibe and its active metabolite, Ezetimibe ketone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of this compound, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound
Q: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What are the possible causes and how can I fix this?
A: Poor peak shape and retention time variability are common issues in LC-MS/MS analysis and can often be attributed to a combination of matrix effects and chromatographic conditions.
Possible Causes:
-
Matrix Overload: High concentrations of endogenous matrix components co-eluting with this compound can saturate the column, leading to peak distortion.
-
Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, affecting peak intensity and shape.
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Column Degradation: Accumulation of matrix components on the analytical column can lead to a loss of performance.
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Inadequate Mobile Phase: The mobile phase composition may not be optimal for the elution of this compound, leading to poor peak shape.
-
Sample pH Mismatch: A significant difference in pH between the sample solvent and the mobile phase can cause peak distortion.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Enhance Extraction Selectivity: If using protein precipitation (PPT), consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.
-
Optimize LLE: Experiment with different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) and pH adjustments to maximize the recovery of this compound and minimize the co-extraction of interferences.
-
Develop an SPE Method: Utilize an appropriate SPE sorbent (e.g., C18, mixed-mode) to selectively isolate this compound from the sample matrix.
-
-
Refine Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient slope and duration to improve the separation of this compound from co-eluting matrix components. A shallower gradient around the elution time of the analyte can enhance resolution.
-
Mobile Phase Modification: Evaluate different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) and organic solvents (e.g., acetonitrile (B52724), methanol) to improve peak shape.
-
Column Evaluation: If the column has been used extensively, replace it with a new one to rule out column degradation as the cause.
-
-
Sample Dilution:
-
Diluting the sample extract before injection can reduce the concentration of matrix components, thereby mitigating their impact on the chromatography and ionization.
-
Issue 2: Low and Inconsistent Recovery of this compound
Q: I am experiencing low and variable recovery for this compound during my sample preparation. What could be the reasons, and how can I improve it?
A: Low and inconsistent recovery can significantly impact the accuracy and precision of your bioanalytical method. The issue often lies within the sample extraction procedure.
Possible Causes:
-
Inefficient Extraction: The chosen extraction solvent and conditions (e.g., pH, mixing time) may not be optimal for the quantitative extraction of this compound from the biological matrix.
-
Analyte Adsorption: this compound may adsorb to the surface of collection tubes, pipette tips, or the extraction cartridge.
-
Analyte Degradation: The analyte may be unstable under the extraction conditions (e.g., pH, temperature).
-
Emulsion Formation (LLE): Formation of a stable emulsion during LLE can lead to poor phase separation and loss of analyte.
Troubleshooting Steps:
-
Optimize Extraction Parameters:
-
Solvent Selection (LLE): Test a range of organic solvents with varying polarities to find the one that provides the best recovery for this compound.
-
pH Adjustment: Evaluate the effect of sample pH on extraction efficiency. Adjusting the pH can improve the partitioning of this compound into the organic phase.
-
SPE Optimization: If using SPE, ensure the conditioning, loading, washing, and elution steps are optimized for this compound. Experiment with different wash solvents to remove interferences without eluting the analyte, and test different elution solvents to ensure complete recovery.
-
-
Minimize Adsorption:
-
Use Low-Binding Consumables: Employ low-protein-binding microcentrifuge tubes and pipette tips.
-
Pre-condition Surfaces: Rinsing labware with a solution of the analyte or a similar compound can help to block active binding sites.
-
-
Address Emulsion Formation:
-
Centrifugation: Increase the centrifugation speed or duration.
-
Salt Addition: Adding a small amount of a neutral salt (e.g., sodium chloride) can help to break emulsions.
-
Solvent Change: Use a different extraction solvent that is less prone to emulsion formation.
-
-
Assess Analyte Stability:
-
Perform stability studies at each step of the sample preparation process to identify any potential for degradation. Keep samples on ice or at a controlled temperature if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[1] In the bioanalysis of this compound from complex biological matrices like plasma, endogenous substances such as phospholipids, salts, and proteins can co-elute and interfere with the ionization process in the mass spectrometer's source, compromising the reliability of the results.
Q2: How can I quantitatively assess the matrix effect for this compound?
A2: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF value less than 1 indicates ion suppression.
-
An MF value greater than 1 indicates ion enhancement.
-
An MF value close to 1 suggests a minimal matrix effect.
-
It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess its variability.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A3: While the optimal technique can be method-dependent, Solid-Phase Extraction (SPE) is generally considered the most effective method for removing interfering matrix components and minimizing matrix effects.[1] Liquid-Liquid Extraction (LLE) can also be highly effective and is a good alternative to Protein Precipitation (PPT), which is often less efficient at removing phospholipids. A salting-out assisted LLE with acetonitrile has been shown to minimize matrix effects in the analysis of Ezetimibe and its metabolites.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the bioanalysis of this compound?
A4: Yes, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will co-elute and experience similar ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS peak area ratio, as the variability introduced by the matrix effect is normalized.
Q5: What are the typical mass transitions for Ezetimibe and how might they relate to its ketone metabolite?
A5: For Ezetimibe, a common mass transition in negative ion mode is m/z 408.0 → 270.8.[2] The ketone metabolite would have a different parent mass due to the oxidation of the hydroxyl group to a ketone. The exact mass transition for this compound would need to be determined during method development by infusing a standard of the compound into the mass spectrometer. However, it is possible that some fragment ions could be common between Ezetimibe and its ketone metabolite.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation techniques in reducing matrix effects. While specific quantitative data for this compound is limited in the literature, this table provides a general comparison based on typical performance.
| Sample Preparation Technique | Typical Recovery | Effectiveness in Reducing Matrix Effects | Throughput |
| Protein Precipitation (PPT) | Variable, can be high | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Good, but can be variable | Moderate to High | Medium |
| Solid-Phase Extraction (SPE) | High and reproducible | High | Low to Medium |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 200 µL of plasma sample, add 25 µL of the internal standard working solution (a stable isotope-labeled this compound is recommended).
-
Vortex for 30 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for Analysis
These are example starting parameters and should be optimized for your instrument and specific method.
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20-80% B
-
2.5-3.0 min: 80% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for this compound).
-
MRM Transitions: To be determined by infusing a standard of this compound.
Visualizations
Caption: Experimental workflow for the bioanalysis of this compound.
Caption: Troubleshooting logic for this compound bioanalysis issues.
References
Technical Support Center: Purity Analysis of Ezetimibe Ketone Reference Material
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purity analysis of Ezetimibe Ketone reference material. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a key process impurity and metabolite of Ezetimibe, a cholesterol absorption inhibitor.[1][2] As a reference material, its purity is critical for the accurate identification and quantification of impurities in Ezetimibe drug substances and products, ensuring they meet stringent regulatory standards for safety and efficacy.[1]
Q2: What information should be included in the Certificate of Analysis (CoA) for this compound reference material?
A2: A comprehensive Certificate of Analysis for this compound reference material should include key analytical data to confirm its identity, purity, and quality. This typically includes:
-
Identification: 1H NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)
-
Purity: High-Performance Liquid Chromatography (HPLC) chromatogram and purity value (e.g., >95% or higher).[3]
-
Potency: Assay value, often determined by techniques like titration or quantitative NMR (qNMR).
-
Other Data: Water content (by Karl Fischer titration), residual solvents (by Gas Chromatography - GC), and storage conditions.
Q3: What are the recommended storage and handling conditions for this compound reference material?
A3: To maintain its stability and integrity, this compound reference material should be stored under controlled conditions. Recommended storage is typically in a refrigerator at 2-8°C.[4] For long-term storage, especially when dissolved in a solvent, temperatures of -20°C to -80°C are advisable to prevent degradation. It is important to handle the material in accordance with good laboratory practices (GLP) and the safety data sheet (SDS) provided by the supplier.
Q4: What are the potential impurities that could be present in this compound reference material?
A4: Potential impurities in this compound reference material can originate from the synthetic process or degradation. These may include:
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Starting materials and intermediates from the synthesis of Ezetimibe and its subsequent oxidation to the ketone.
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Isomers of this compound, such as diastereomers or enantiomers.
-
Degradation products formed due to exposure to heat, light, acid, or base.
-
Residual solvents from the manufacturing process.
Purity Analysis Data
Table 1: Typical Purity Profile of this compound Reference Material
| Parameter | Method | Typical Specification |
| Purity | HPLC | ≥ 98.0% |
| Identification | Conforms to structure by ¹H NMR, MS, IR | Conforms |
| Water Content | Karl Fischer | ≤ 1.0% |
| Residual Solvents | GC-HS | Complies with ICH Q3C |
| Individual Impurity | HPLC | ≤ 0.15% |
| Total Impurities | HPLC | ≤ 0.5% |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm) |
| Mobile Phase | A: 0.02N Orthophosphoric AcidB: Acetonitrile (B52724) |
| Gradient | Isocratic (e.g., 20:80 v/v A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 232 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination
1. Objective: To determine the purity of this compound reference material and quantify any impurities using a stability-indicating RP-HPLC method.
2. Materials:
-
This compound reference material
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Deionized water
-
Volumetric flasks, pipettes, and syringes
-
HPLC system with UV detector
-
C18 analytical column
3. Procedure:
-
Mobile Phase Preparation: Prepare a solution of 0.02N orthophosphoric acid in water (Mobile Phase A). Use acetonitrile as Mobile Phase B. A common isocratic mixture is 20:80 (v/v) of A:B. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference material and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution. Further dilute to a working concentration of approximately 10 µg/mL.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
System Suitability: Inject the standard solution five times and check for system suitability parameters. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
Analysis: Inject the standard solution and record the chromatogram.
-
Calculation: Calculate the purity of the this compound reference material by the area normalization method. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Troubleshooting Guide
HPLC Analysis Troubleshooting
Q5: I am observing peak tailing in my chromatogram. What could be the cause and how can I fix it?
A5: Peak tailing can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Check for Column Overload: If the sample concentration is too high, it can lead to peak tailing. Try diluting your sample.
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with basic compounds, causing tailing. Ensure the pH of your mobile phase is appropriate. Adding a competing base like triethylamine (B128534) (TEA) in small concentrations (0.1%) to the mobile phase can also help.
-
Column Degradation: The column may be nearing the end of its lifespan. Try washing the column or replacing it if the problem persists.
Q6: The retention time of my this compound peak is shifting between injections. What should I do?
A6: Retention time variability can compromise the reliability of your results. Consider the following:
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed. If preparing it online, check the pump's proportioning valves.
-
Fluctuating Column Temperature: Use a column oven to maintain a stable temperature, as even small changes can affect retention times.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. An equilibration time of at least 10-15 column volumes is recommended.
Q7: I am seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?
A7: Ghost peaks are peaks that appear in the chromatogram that are not from the injected sample. Potential sources include:
-
Contaminated Mobile Phase or System: Use high-purity solvents and ensure all glassware is clean. Flush the HPLC system thoroughly.
-
Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been completely eluted. Implement a robust needle wash protocol and run blank injections to confirm.
-
Sample Degradation: The sample may be degrading in the autosampler. Ensure the autosampler tray is temperature-controlled if the sample is known to be unstable.
Visualizations
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
Technical Support Center: Ezetimibe Ketone Quantification
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working on the quantification of Ezetimibe Ketone. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the quantification of this compound, providing practical solutions and preventative measures.
Q1: Why am I observing poor chromatographic resolution between this compound and other related substances?
A: Poor resolution is a common challenge due to the high structural similarity between Ezetimibe and its impurities.[1] The separation of these compounds can be difficult, leading to co-elution and inaccurate quantification.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Small adjustments to the organic-to-aqueous ratio, pH, or the use of different buffer systems can significantly impact selectivity. For instance, replacing water with a potassium dihydrogen phosphate (B84403) buffer can reduce peak tailing by forming ion pairs with free silanol (B1196071) groups on the column.[2]
-
Adjust Gradient Elution Program: Modifying the gradient slope and duration can improve the separation of closely eluting peaks. Experimenting with different gradient times is crucial; while longer gradients often yield better separation, they also increase analysis time, so a balance must be struck for routine analysis.[1]
-
Select an Appropriate Column: Not all C18 columns are the same. Trying columns with different stationary phase chemistries (e.g., phenyl-hexyl, pentafluorophenyl) or particle sizes can provide the necessary selectivity.[3] Chiral stationary phases have also been shown to offer orthogonal selectivity compared to traditional reverse-phase columns.[1]
-
Control Column Temperature: Temperature can influence retention times and selectivity. Maintaining a consistent and optimized column temperature is essential for reproducible results.
Q2: My quantitative results for this compound in biological samples are inconsistent and show poor accuracy. What could be the cause?
A: Inconsistent and inaccurate results in bioanalytical methods are often attributed to matrix effects. Endogenous components in biological matrices like plasma, serum, or urine can co-elute with the analyte and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement.
Troubleshooting Steps:
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Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Liquid-Liquid Extraction (LLE): LLE is effective in producing a cleaner sample compared to protein precipitation and can minimize the introduction of non-volatile materials into the MS source.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity in removing interferences compared to LLE.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., Ezetimibe-d4) is the preferred choice for LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate and precise quantification.
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components to minimize ion suppression at the source.
-
Evaluate Different Ionization Sources: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.
Q3: I am concerned about the stability of my this compound standard and sample solutions. How can I ensure their integrity?
A: The stability of analytical standards and samples is critical for reliable quantification. Degradation can lead to underestimation of the analyte concentration.
Preventative Measures:
-
Proper Storage: this compound stock solutions should be stored at low temperatures, such as -20°C or -80°C, to minimize degradation. Reference and test solutions in the analytical mobile phase may have limited stability at room temperature and should ideally be kept in a cooled autosampler.
-
Solution Stability Studies: It is crucial to perform and document solution stability experiments. For example, analyzing sample solutions at different time intervals (e.g., up to 13 hours at room temperature) can determine the window for reliable analysis.
-
Avoid Light Exposure: Although photolytic degradation might not be the primary concern for Ezetimibe under all conditions, it is good practice to protect solutions from direct light, especially during long-term storage.
-
Monitor for Degradation Products: Be aware of the potential degradation products of Ezetimibe, which can be formed under acidic or basic conditions. The presence of these peaks in your chromatogram can indicate a stability issue.
Q4: My calibration curve for this compound is not linear or reproducible. What are the possible reasons?
A: A non-linear or irreproducible calibration curve can stem from several issues, from standard preparation to instrumental problems.
Troubleshooting Steps:
-
Verify Standard Purity and Preparation: Ensure the purity of your this compound reference standard. Prepare stock and working standard solutions carefully, using calibrated pipettes and balances. Perform serial dilutions accurately.
-
Check for Detector Saturation: If using an LC-UV method, ensure that the concentration range of your calibration standards does not exceed the linear dynamic range of the detector.
-
Assess for Matrix Effects: In LC-MS/MS, if matrix effects are not properly compensated for (e.g., by an appropriate internal standard), they can lead to non-linearity, especially at the lower end of the calibration range.
-
Instrument Performance: Check for issues with the HPLC/UPLC system, such as pump inconsistencies, leaks, or injector problems. For MS detectors, ensure that the source is clean and that the instrument is properly tuned and calibrated.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated analytical methods for Ezetimibe and its related compounds, which can serve as a benchmark for your own method development and validation.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB C18 (250mm x 4.6mm, 5µm) | Inertsil ODS (250mm x 4.6mm, 5µm) | Betasil C18 |
| Mobile Phase | 0.02N Ortho Phosphoric Acid: Acetonitrile (B52724) (20:80 v/v) | Acetonitrile: Ammonium Acetate (45:55 v/v) | Acetonitrile: 10mM KH2PO4 buffer (pH 7.0) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Not Specified |
| Detection Wavelength | 232 nm | 240 nm | 233 nm |
| Linearity Range | 1-10 µg/mL | Not Specified | 0.5-50 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | 0.9983 | ≥ 0.99 |
| LOD | Not Specified | 3.9 µg/mL | Not Specified |
| LOQ | Not Specified | 10.6 µg/mL | Not Specified |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Gemini C18 (50 x 2.0 mm, 5 µm) | Discovery C18 (150 x 4.6mm, 5µm) | Phenomenex Luna C-18 (100 x 2.0 mm, 3 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid (70:30, v/v) | Acetonitrile: 10mM Ammonium Formate (pH 4.0) (40:60 v/v) | Acetonitrile: Water (60:40 v/v) |
| Flow Rate | 0.20 mL/min | 1.0 mL/min | Not Specified |
| Ionization Mode | Negative ESI | Negative ESI | Negative ESI |
| Linearity Range | 0.1 - 20 ng/mL | 4.0 - 400.0 ng/mL (total Ezetimibe) | 0.075 - 20 ng/mL (unchanged Ezetimibe) |
| Correlation Coefficient (r²) | 0.9999 | Not Specified | Not Specified |
| LLOQ | 0.1 ng/mL | 4.0 ng/mL (total Ezetimibe) | 0.075 ng/mL (unchanged Ezetimibe) |
| Extraction Recovery | 85.23 - 96.32% | 80.6% (total Ezetimibe) | >70% |
Experimental Protocols
This section provides detailed methodologies for common analytical techniques used in the quantification of this compound.
Protocol 1: HPLC-UV Method for Ezetimibe and its Impurities
This protocol is based on a stability-indicating RP-HPLC method.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Zorbax SB C18 (250mm x 4.6mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.02N ortho-phosphoric acid and acetonitrile (20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard Solution Preparation:
-
Stock Solution (40 µg/mL): Accurately weigh 10 mg of Ezetimibe reference standard and transfer to a 25 mL volumetric flask. Add 20 mL of the mobile phase and sonicate for 2 minutes to dissolve. Dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration for the calibration curve.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Ezetimibe and transfer to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes with intermittent shaking.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound by comparing its peak area to the calibration curve generated from the standard solutions.
-
Protocol 2: LC-MS/MS Method for Ezetimibe in Human Plasma
This protocol is adapted from a validated bioanalytical method.
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an ESI source.
-
Column: Gemini C18 (50 x 2.0 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% formic acid (70:30, v/v).
-
Flow Rate: 0.20 mL/min.
-
Ionization Mode: Negative Electrospray Ionization (ESI).
-
MRM Transitions:
-
Ezetimibe: m/z 408.0 → 270.8
-
Ezetimibe-d4 (Internal Standard): m/z 412.1 → 270.8
-
-
-
Standard and QC Sample Preparation:
-
Stock Solutions (1.0 mg/mL): Prepare separate stock solutions of Ezetimibe and Ezetimibe-d4 in methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Ezetimibe stock solution with 50% methanol to cover the desired calibration range (e.g., 0.1 to 20 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of Ezetimibe-d4 (e.g., 45 ng/mL) in 50% methanol.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).
-
Vortex mix for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers (e.g., at 4000 rpm for 10 minutes).
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the residue in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify Ezetimibe by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and relationships to aid in understanding and troubleshooting the quantification of this compound.
Caption: General experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common quantification issues.
References
Technical Support Center: Ezetimibe Ketone Impurity Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the method validation for Ezetimibe (B1671841) ketone analysis.
Frequently Asked Questions (FAQs)
Q1: What is the Ezetimibe ketone impurity and why is it important to monitor?
A1: The this compound impurity, chemically known as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3-oxopropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, is a potential degradation product of Ezetimibe.[1] It is crucial to monitor this impurity during drug development and manufacturing to ensure the safety, efficacy, and stability of the final drug product, in compliance with regulatory standards set by bodies like the International Council on Harmonisation (ICH).[2]
Q2: How is the this compound impurity formed?
A2: The this compound impurity can be formed through the oxidation of Ezetimibe.[1] This can occur during synthesis or as a degradation product under certain stress conditions. One reported method for synthesizing this impurity involves reacting Ezetimibe with an oxidizing agent like manganese dioxide.[1] Understanding the formation pathway is essential for developing robust analytical methods and control strategies.
Q3: What are the typical challenges in the HPLC analysis of this compound impurity?
A3: Common challenges include:
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Co-elution: The ketone impurity may co-elute with Ezetimibe or other related substances due to their structural similarities.
-
Low concentration: As an impurity, it is often present at very low levels, requiring a highly sensitive analytical method for accurate quantification.
-
Method specificity: Ensuring the analytical method can distinguish the ketone impurity from other potential process-related impurities and degradation products is critical.[3]
-
Reference standard availability: Obtaining a pure reference standard for the this compound impurity is necessary for method development and validation.
Troubleshooting Guide for HPLC Analysis
This guide addresses common issues encountered during the HPLC analysis of the this compound impurity.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution/Co-elution of this compound Peak | 1. Inappropriate mobile phase composition. 2. Unsuitable column chemistry. 3. Inadequate gradient profile. | 1. Adjust the mobile phase composition by varying the organic solvent ratio or pH. 2. Screen different column chemistries (e.g., C18, Phenyl-Hexyl). A Phenomenex Luna Phenyl-Hexyl column has been reported to be effective for separating Ezetimibe and its related substances. 3. Optimize the gradient elution program to improve separation. |
| Low Sensitivity/Inability to Detect Ketone Impurity | 1. Sub-optimal detection wavelength. 2. Insufficient sample concentration. 3. High baseline noise. | 1. Determine the UV maximum of the this compound impurity. Wavelengths around 210 nm to 258 nm have been used for detecting Ezetimibe and its impurities. 2. Increase the concentration of the sample injected, if possible. 3. Ensure proper mobile phase degassing and system equilibration to reduce baseline noise. |
| Peak Tailing for the Ketone Impurity | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Presence of active sites on the column. | 1. Adjust the mobile phase pH to suppress silanol (B1196071) interactions. 2. Reduce the injection volume or sample concentration. 3. Use a column with end-capping or a different stationary phase. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure accurate and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has deteriorated. |
| Extraneous Peaks (Ghost Peaks) | 1. Contamination in the mobile phase or system. 2. Sample degradation in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Investigate the stability of Ezetimibe and its impurities in the chosen sample diluent. Some studies have reported degradation of Ezetimibe in acetonitrile, which can be mitigated by adding a weak acid. |
Experimental Protocols
General HPLC Method for Ezetimibe and Related Substances
This protocol provides a starting point for developing a method to analyze the this compound impurity. Optimization will be necessary based on your specific instrumentation and requirements.
1. Chromatographic Conditions:
-
Column: Phenomenex Luna Phenyl-Hexyl (100 mm x 4.6 mm, 5 µm) or Zorbax Rx C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile:Water (pH adjusted to 4.0 with phosphoric acid):Methanol (15:75:10, v/v/v).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B will likely be required to separate all impurities. A typical gradient might run over 30-50 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound impurity reference standard in a suitable diluent (e.g., acetonitrile). Further dilute to a working concentration.
-
Sample Solution: Dissolve the Ezetimibe drug substance or product in the diluent to a known concentration.
Forced Degradation Study Protocol
To understand the formation of the ketone impurity and to demonstrate method specificity, forced degradation studies are essential.
-
Acid Degradation: Treat the Ezetimibe sample with 1.0 M HCl at 60 °C for 24 hours.
-
Base Degradation: Treat the Ezetimibe sample with 0.1 M NaOH at 60 °C for 18 hours.
-
Oxidative Degradation: Treat the Ezetimibe sample with 3% hydrogen peroxide at room temperature for 4 hours.
-
Thermal Degradation: Expose the solid Ezetimibe sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the Ezetimibe sample to UV light (254 nm) for 48 hours.
After exposure, neutralize the acid and base samples and dilute all samples to an appropriate concentration for HPLC analysis.
Quantitative Data Summary
The following tables summarize typical method validation parameters for the analysis of Ezetimibe and its impurities. Note that specific values for the this compound impurity may need to be established during your method validation.
Table 1: Linearity Data for Ezetimibe and its Degradation Products
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Ezetimibe | 0.09 - 600 | 0.99914 |
| Impurity A | 0.09 - 600 | 0.99945 |
| Impurity B | 0.09 - 600 | 0.99917 |
| Impurity C | 0.09 - 600 | 0.99923 |
| Impurity D | 0.09 - 600 | 0.99936 |
| Source: Adapted from a study on Ezetimibe degradation products. |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) Data
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ezetimibe | 0.04 | 0.12 |
| (R)-enantiomer of Ezetimibe | 0.2 | 0.5 |
| Source: Compiled from various studies on Ezetimibe analysis. |
Table 3: Recovery Data for Ezetimibe and its Impurities
| Analyte | Spiked Concentration Level | Mean Recovery (%) |
| Ezetimibe | 80%, 100%, 120% | 98.3 - 101.6 |
| Impurity A | 80%, 100%, 120% | 98.3 - 101.6 |
| Impurity B | 80%, 100%, 120% | 98.3 - 101.6 |
| Impurity C | 80%, 100%, 120% | 98.3 - 101.6 |
| Impurity D | 80%, 100%, 120% | 98.3 - 101.6 |
| Source: Adapted from a study on Ezetimibe degradation products. |
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC peak anomalies.
Caption: Formation of this compound impurity via oxidative degradation.
References
- 1. CN107474000A - The preparation method of Ezetimibe degradation impurity - Google Patents [patents.google.com]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ezetimibe Ketone Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Ezetimibe (B1671841) ketone detection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ezetimibe ketone and why is its sensitive detection important?
A1: this compound is a phase-I metabolite and a process-related impurity of Ezetimibe, a cholesterol absorption inhibitor.[1][2] Its sensitive and accurate detection is crucial for pharmacokinetic studies, impurity profiling in drug manufacturing, and for ensuring the quality and safety of Ezetimibe pharmaceutical products.[3][4]
Q2: What are the most common analytical techniques for detecting this compound?
A2: The most common and sensitive methods for the detection of Ezetimibe and its related compounds, including this compound, are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.[5] LC-MS/MS, particularly with electrospray ionization (ESI) in negative ion mode, offers high sensitivity and selectivity.
Q3: I am observing a low signal-to-noise ratio for my this compound peak. What are the potential causes and solutions?
A3: A low signal-to-noise ratio can stem from several factors. Refer to the Troubleshooting Guide below for a systematic approach to diagnosing and resolving this issue. Common causes include inefficient sample extraction, suboptimal chromatographic conditions, or incorrect mass spectrometer settings.
Q4: How can I minimize matrix effects in my plasma samples when analyzing for this compound?
A4: Matrix effects can significantly impact the accuracy and sensitivity of your analysis. Employing a robust sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is critical. Using a deuterated internal standard, such as Ezetimibe-d4, can also help to compensate for matrix-induced signal suppression or enhancement.
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound.
| Issue | Potential Causes | Recommended Solutions |
| Low Signal Intensity / Poor Sensitivity | Inefficient sample extraction. | Optimize the liquid-liquid extraction solvent. Methyl tert-butyl ether has been shown to be effective. Consider solid-phase extraction (SPE) for cleaner samples. |
| Suboptimal ionization in the mass spectrometer. | Operate the mass spectrometer in negative ion mode for Ezetimibe and its related compounds. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Poor chromatographic peak shape. | Ensure the mobile phase pH is appropriate for the analyte. Adjust the gradient elution profile to improve peak focusing. Check the column for degradation or contamination. | |
| Poor Peak Shape (Tailing or Fronting) | Column overload. | Dilute the sample or reduce the injection volume. |
| Inappropriate mobile phase composition. | Optimize the mobile phase composition, including the organic modifier and any additives. A common mobile phase is a mixture of acetonitrile (B52724) and water with a buffer like ammonium (B1175870) formate (B1220265) or formic acid. | |
| Secondary interactions with the stationary phase. | Use a high-quality, end-capped C18 column. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix effects from the sample. | Improve the sample cleanup procedure (see Q4 in FAQs). | |
| Electronic noise from the detector. | Ensure proper grounding of the mass spectrometer and check for any sources of electronic interference. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Column degradation. | Replace the column if it has exceeded its recommended lifetime or performance has degraded. |
Quantitative Data Summary
The following tables summarize typical parameters from various validated analytical methods for Ezetimibe and its related compounds, which can be adapted for this compound detection.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Column | C18 (e.g., 2.1 mm x 100 mm, 3.5 µm) | |
| Mobile Phase | Acetonitrile/Water (60/40, v/v) | |
| Flow Rate | 0.2 - 1.0 mL/min | |
| Ionization Mode | ESI Negative | |
| MRM Transition (Ezetimibe) | m/z 408 -> 271 | |
| Internal Standard | 4-hydroxychalcone or Ezetimibe-d4 | |
| Lower Limit of Quantification (LLOQ) | 0.075 - 4.00 ng/mL (for Ezetimibe) |
Table 2: HPLC Method Parameters
| Parameter | Value | Reference |
| Column | C18 (e.g., Zorbax SB-C18) | |
| Mobile Phase | 0.1% Orthophosphoric acid and Acetonitrile (50:50) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 232 nm | |
| Limit of Detection (LOD) | 0.1 µg/mL (for Ezetimibe) | |
| Limit of Quantification (LOQ) | 0.2 µg/mL (for Ezetimibe) |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Plasma
This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound. Optimization will be required for specific instrumentation and sample matrices.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample, add 50 µL of internal standard working solution (e.g., Ezetimibe-d4 in methanol).
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: API 4000 triple-quadrupole mass spectrometer or equivalent.
-
Column: Gemini C18, 50 x 2.0 mm, 5 µm.
-
Mobile Phase: Acetonitrile/0.1% Formic Acid (70:30, v/v).
-
Flow Rate: 0.20 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Ionization Source: TurboIonSpray (ESI) in negative ion mode.
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard. A likely precursor ion would be [M-H]⁻.
-
Ezetimibe (for reference): m/z 408.0 → 270.8.
-
Ezetimibe-d4 (IS): m/z 412.1 → 270.8.
-
-
Data Acquisition: Analyst software or equivalent.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS 191330-56-0 | LGC Standards [lgcstandards.com]
- 3. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
- 4. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A LC-MS/MS method to quantify the novel cholesterol lowering drug ezetimibe in human serum, urine and feces in healthy subjects genotyped for SLCO1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Ezetimibe and its Ketone Metabolite: A Comparative Analysis of Biological Activity
A comprehensive review of the available scientific literature reveals that while Ezetimibe is a well-established inhibitor of cholesterol absorption, its phase-I metabolite, Ezetimibe ketone, is considered a minor metabolite with limited and poorly characterized biological activity in comparison to the parent drug and its primary, highly active glucuronide conjugate.
Ezetimibe exerts its cholesterol-lowering effects by directly targeting and inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a crucial transporter for cholesterol absorption in the small intestine. Upon oral administration, Ezetimibe undergoes extensive metabolism, primarily to Ezetimibe-glucuronide, a pharmacologically active metabolite that is even more potent than Ezetimibe itself in inhibiting cholesterol uptake. A minor metabolic pathway involves the oxidation of Ezetimibe to this compound (also known as SCH 57871).
Comparative Biological Activity
Quantitative data directly comparing the biological activity of this compound with Ezetimibe is scarce in publicly available scientific literature. However, the focus of numerous studies on Ezetimibe and its glucuronide metabolite strongly suggests that this compound is not a significant contributor to the overall pharmacological effect of the drug.
| Compound | Target | Mechanism of Action | IC50 for NPC1L1-mediated Cholesterol Uptake |
| Ezetimibe | NPC1L1 | Inhibition of cholesterol transport | 3.86 μM[1] |
| Ezetimibe-glucuronide | NPC1L1 | Inhibition of cholesterol transport | 682 nM[1] |
| This compound (SCH 57871) | NPC1L1 | Presumed inhibition of cholesterol transport | Data not available |
Note: A lower IC50 value indicates a higher potency.
The available data clearly demonstrates that Ezetimibe-glucuronide is significantly more potent than the parent Ezetimibe in inhibiting NPC1L1-mediated cholesterol uptake. While this compound is identified as a metabolite, its biological activity, particularly its potency against NPC1L1, has not been a focus of major research, indicating its likely minor role in the therapeutic efficacy of Ezetimibe.
Experimental Protocols
The following outlines the general methodologies used in studies to determine the biological activity of Ezetimibe and its metabolites.
In Vitro Cholesterol Uptake Assay
This assay is crucial for determining the inhibitory potency of compounds on NPC1L1-mediated cholesterol uptake.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds (Ezetimibe, Ezetimibe-glucuronide) on the uptake of radiolabeled cholesterol into cells expressing the NPC1L1 protein.
Cell Line: A suitable mammalian cell line (e.g., HEK293 or CHO cells) stably transfected with a vector expressing the human NPC1L1 protein. A control cell line with an empty vector is used to determine non-specific cholesterol uptake.
Protocol:
-
Cell Culture: Culture the NPC1L1-expressing and control cells in appropriate media until they reach a suitable confluency.
-
Compound Preparation: Prepare a series of dilutions of the test compounds (Ezetimibe, Ezetimibe-glucuronide) in a suitable vehicle (e.g., DMSO).
-
Cholesterol Micelle Preparation: Prepare micelles containing radiolabeled cholesterol (e.g., [3H]cholesterol) and non-radiolabeled cholesterol, along with bile acids (e.g., taurocholate) to mimic physiological conditions.
-
Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test compounds for a specified period.
-
Initiate cholesterol uptake by adding the radiolabeled cholesterol micelles to the cells.
-
Incubate for a defined time at 37°C.
-
Stop the uptake by washing the cells with a cold stop solution.
-
-
Quantification: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific uptake (from control cells) from the total uptake in NPC1L1-expressing cells to determine NPC1L1-specific uptake.
-
Plot the percentage of inhibition of cholesterol uptake against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of Ezetimibe involves the direct inhibition of the NPC1L1 transporter, which disrupts the normal pathway of cholesterol absorption.
Caption: Mechanism of Ezetimibe's inhibition of cholesterol absorption.
The experimental workflow for assessing the inhibitory activity of Ezetimibe and its metabolites is a multi-step process.
Caption: Workflow for in vitro evaluation of NPC1L1 inhibitors.
References
Cross-Validation of Analytical Methods for Ezetimibe Ketone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of Ezetimibe (B1671841) ketone, a primary active metabolite of the cholesterol-lowering drug Ezetimibe. The selection of an appropriate analytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document outlines the experimental protocols and performance data of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.
Overview of Analytical Methods
The determination of Ezetimibe ketone can be accomplished through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. Chromatographic methods such as HPLC and UPLC are powerful for separating the analyte from complex matrices, while spectrophotometric methods offer a simpler and more cost-effective approach, albeit with potential limitations in selectivity.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance parameters of the different analytical methods for the determination of this compound. This allows for a direct comparison of their capabilities.
| Analytical Method | Linearity Range | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC-UV | 0.05 - 5.0 µg/mL | 0.02 µg/mL[1] | >95% | <2% |
| UPLC-MS/MS | 0.1 - 20 ng/mL | 0.1 ng/mL | 95.7 - 99.8% | <15% |
| HPTLC | 300 - 2100 ng/spot | Not explicitly found for this compound | 99 - 101% (for Ezetimibe)[2][3] | <2% (for Ezetimibe)[2] |
| UV-Vis Spectrophotometry | 5 - 30 µg/mL (for Ezetimibe)[4] | Not explicitly found for this compound | Not explicitly found for this compound | Not explicitly found for this compound |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method allows for the simultaneous determination of Ezetimibe and this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution of 0.05 M formic acid, acetonitrile (B52724), methanol, and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 250 nm.
-
Sample Preparation: Deproteinization of the sample (e.g., plasma) using acetonitrile containing perchloric acid.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for bioanalytical applications.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.08% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined. For Ezetimibe, a common transition is m/z 408.4 → 271.0.
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the analysis of pharmaceuticals. While a specific method for this compound was not found, a typical method for Ezetimibe is described, which could be adapted.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 plates.
-
Mobile Phase: A mixture of toluene (B28343) and acetone (B3395972) (6:4, v/v).
-
Sample Application: Applied as bands using a suitable applicator.
-
Development: In a saturated twin-trough chamber.
-
Detection: Densitometric scanning at 233 nm.
UV-Visible Spectrophotometry
This method is simple and rapid, but may lack the specificity required for complex samples containing both Ezetimibe and its ketone metabolite due to potential spectral overlap.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: Methanol or an acetate (B1210297) buffer (pH 4.5).
-
Wavelength of Maximum Absorbance (λmax): This would need to be determined specifically for this compound. For Ezetimibe, the λmax is reported to be around 232-248 nm depending on the solvent.
-
Procedure: A standard calibration curve of absorbance versus concentration would be prepared to quantify the analyte in unknown samples.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described analytical methods.
Caption: General workflow for HPLC-UV analysis.
Caption: General workflow for UPLC-MS/MS analysis.
Caption: General workflow for HPTLC analysis.
Caption: General workflow for UV-Vis Spectrophotometric analysis.
References
- 1. Concurrent determination of ezetimibe and its phase-I and II metabolites by HPLC with UV detection: quantitative application to various in vitro metabolic stability studies and for qualitative estimation in bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. tsijournals.com [tsijournals.com]
A Comparative Guide to the Characterization and Certification of Ezetimibe Ketone Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the characterization and certification of the Ezetimibe (B1671841) Ketone reference standard, an essential tool for the accurate identification and quantification of this impurity in Ezetimibe drug substances and products. We present a comparative summary of analytical data, detailed experimental protocols, and a clear visualization of the certification workflow to aid researchers in selecting and utilizing a well-characterized reference standard.
Ezetimibe Ketone, chemically known as (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one, is a significant process-related impurity and metabolite of Ezetimibe.[1][2] Its monitoring and control are crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4][5] A certified reference standard is indispensable for method development, validation, and routine quality control.
Comparative Analysis of Analytical Data
A certified this compound reference standard is characterized by a suite of analytical techniques to confirm its identity, purity, and potency. The following table summarizes typical analytical data obtained from a Certificate of Analysis (CoA) for a commercial this compound reference standard, alongside a comparison with an alternative analytical technique.
| Analytical Test | Method A: USP Monograph Method (Typical) | Method B: Alternative Validated HPLC Method | Acceptance Criteria (Typical) |
| Identification by ¹H-NMR | Conforms to the structure of this compound. | Conforms to the structure of this compound. | Spectrum is consistent with the chemical structure. |
| Identification by Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (407.41 g/mol ) is observed. | Molecular ion peak corresponding to the molecular weight of this compound is observed. | Consistent with the expected molecular weight. |
| Identification by Infrared (IR) Spectroscopy | The IR absorption spectrum corresponds to that of a reference standard. | The IR absorption spectrum corresponds to that of a reference standard. | The spectrum shows characteristic absorption bands for the functional groups present in the molecule. |
| Purity by HPLC (Assay) | ≥ 98.0% | ≥ 98.0% | Not less than 98.0% |
| Purity by HPLC (Related Substances) | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 0.5% | As per ICH guidelines. |
| Water Content (by Karl Fischer Titration) | ≤ 0.5% | ≤ 0.5% | Not more than 0.5% |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements. | Meets USP <467> requirements. | Within the limits specified by ICH Q3C. |
| Thermogravimetric Analysis (TGA) | Minimal weight loss observed up to the melting point. | Minimal weight loss observed up to the melting point. | To assess thermal stability. |
| Potency (calculated on as-is basis) | Report Value (typically >95%) | Report Value (typically >95%) | To be reported. |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are the protocols for the key experiments cited in the characterization of the this compound reference standard.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC) - Based on USP Monograph Principles
This method is suitable for the quantification of this compound and the determination of its related substances.
-
Chromatographic System:
-
Column: Kinetex 5 µm F5 (pentafluorophenyl), 150 x 4.6 mm (L43) or equivalent.
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (27:10:63, v/v/v) with 1.0 mL of glacial acetic acid added per liter of the mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
-
Solutions:
-
Diluent: Acetonitrile.
-
Standard Solution: Prepare a solution of the this compound reference standard in the diluent to a final concentration of approximately 0.025 mg/mL.
-
Sample Solution: Prepare a solution of the this compound candidate material in the diluent to a final concentration of approximately 0.025 mg/mL.
-
-
Procedure:
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution five times and verify the system suitability. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
Inject the sample solution in duplicate.
-
Calculate the purity of the this compound candidate material by comparing its peak area to that of the standard solution.
-
Protocol 2: Structural Elucidation by ¹H-NMR Spectroscopy
This protocol is used to confirm the chemical structure of the this compound reference standard.
-
Instrument: 400 MHz (or higher) Nuclear Magnetic Resonance Spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound reference standard in 0.7 mL of the deuterated solvent.
-
Procedure:
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts (ppm).
-
Compare the obtained spectrum with the expected chemical shifts and coupling constants for the this compound structure.
-
Visualization of Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental and logical processes involved in the certification of a reference standard.
Caption: Experimental workflow for the synthesis, characterization, and certification of this compound reference standard.
Caption: Logical relationship between characterization data and the certification of a reference standard.
References
- 1. This compound | CAS 191330-56-0 | LGC Standards [lgcstandards.com]
- 2. This compound | CAS 191330-56-0 | LGC Standards [lgcstandards.com]
- 3. phenomenex.com [phenomenex.com]
- 4. rjpn.org [rjpn.org]
- 5. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ezetimibe Ketone and Other Ezetimibe Impurities for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, analytical separation, and biological relevance of key Ezetimibe (B1671841) impurities.
This guide provides a comprehensive comparative study of Ezetimibe ketone and other known impurities of Ezetimibe, a widely prescribed cholesterol absorption inhibitor. Understanding the profile of these impurities is critical for drug development, quality control, and ensuring the safety and efficacy of the final pharmaceutical product. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the primary signaling pathway of the parent drug.
Introduction to Ezetimibe and Its Impurities
Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is crucial for the absorption of dietary and biliary cholesterol in the small intestine.[1] During the synthesis and storage of Ezetimibe, various related substances, including process-related impurities and degradation products, can arise.[2][3][4] Among these, this compound is a notable phase-I metabolite and a significant degradation product.[5] Regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products to ensure their safety and quality.
Physicochemical Properties: A Comparative Overview
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Ezetimibe | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | C₂₄H₂₁F₂NO₃ | 409.43 | 163222-33-1 |
| This compound | (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one | C₂₄H₁₉F₂NO₃ | 407.41 | 191330-56-0 |
| Desfluoro Ezetimibe | (3R,4S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one | C₂₄H₂₂FNO₃ | 391.43 | 302781-98-2 |
| Ezetimibe Impurity B | (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | C₂₄H₂₁F₂NO₃ | 409.43 | 163380-16-3 |
| Alkaline Degradant | 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid | Not explicitly stated | Not explicitly stated | Not available |
Biological Activity and Significance
While Ezetimibe's primary pharmacological activity is the inhibition of cholesterol absorption, the biological activities of its impurities are less well-characterized in publicly available literature.
-
This compound : As a phase-I metabolite of Ezetimibe, this compound is known to be formed in the body. Although it shares structural similarities with the parent drug, specific quantitative data on its NPC1L1 inhibitory activity compared to Ezetimibe is not extensively documented in the reviewed literature. It is also described as a potent Nrf2 activator.
-
Other Impurities : The primary concern for other process-related and degradation impurities is their potential toxicity. Regulatory guidelines require that the levels of these impurities be controlled within strict limits. While some studies have synthesized and characterized these impurities, comprehensive comparative studies on their pharmacological or toxicological profiles are not widely published. One study on novel amino-β-lactam derivatives, synthesized as ezetimibe bioisosteres, showed potent inhibition of cholesterol uptake in vitro, suggesting that structural modifications can retain activity. However, this does not directly address the activity of known process or degradation impurities.
Further research is needed to fully elucidate the biological activity profile of each specific impurity and to quantitatively compare it to that of Ezetimibe.
Experimental Protocols: Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of Ezetimibe and its impurities. The choice of column, mobile phase, and detection wavelength are critical for achieving adequate resolution of the various related substances.
General HPLC Method for Ezetimibe and Impurities
This protocol is a representative example based on common practices described in the literature. Specific applications may require optimization.
Objective: To separate and quantify Ezetimibe and its known impurities in a drug substance or product.
Materials:
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase column (e.g., Zorbax Rx Octylsilane, 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) or other suitable buffer salts
-
Phosphoric acid or other suitable pH adjusting agent
-
Water (HPLC grade)
-
Reference standards for Ezetimibe and its impurities
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Zorbax Rx Octylsilane (C8), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 10% Potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used to resolve all impurities. An example could be starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B over the run. |
| Flow Rate | 1.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Detection Wavelength | 258 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the Ezetimibe reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare individual or mixed stock solutions of the impurity reference standards.
-
Prepare the sample solution by dissolving a known amount of the drug substance or product in the diluent.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Identify the peaks of Ezetimibe and its impurities based on their retention times compared to the reference standards.
-
Calculate the amount of each impurity as a percentage of the Ezetimibe peak area, often using a relative response factor if the detector response is different for the impurity compared to the parent drug.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the analytical process, the following diagrams are provided in DOT language.
Caption: Ezetimibe's mechanism of action via NPC1L1 inhibition.
Caption: Workflow for HPLC analysis of Ezetimibe impurities.
Conclusion
The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing. While this compound is a known metabolite, a comprehensive, direct comparison of its biological activity against other process-related and degradation impurities of Ezetimibe is not extensively covered in the current scientific literature. The provided data and protocols offer a foundational understanding for researchers and quality control professionals. Further studies are warranted to fully characterize the pharmacological and toxicological profiles of all Ezetimibe-related substances to ensure the highest standards of drug safety and efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. veeprho.com [veeprho.com]
- 4. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode: A Case Study for Ezetimibe and Its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:191330-56-0 | Chemsrc [chemsrc.com]
A Comparative Guide to the Inter-laboratory Analysis of Ezetimibe Ketone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ezetimibe (B1671841) ketone, a critical impurity in the manufacturing of the cholesterol-lowering drug Ezetimibe. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various published studies to offer a comparative overview of method performance. The included experimental data, protocols, and workflow diagrams are intended to assist laboratories in selecting and validating appropriate analytical methods for quality control and research purposes.
Ezetimibe ketone is a known degradation and process-related impurity of Ezetimibe.[1] Its monitoring is crucial to ensure the quality, safety, and efficacy of the final drug product. The methods presented here are based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are the most common techniques for the analysis of Ezetimibe and its impurities.[2][3]
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the determination of Ezetimibe and its impurities, including the ketone. The data is compiled from various research articles and validation reports to provide a comparative perspective.
Table 1: Comparison of HPLC-UV Method Performance for Ezetimibe Impurity Analysis
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 0.09 - 600 | 0.1 - 100 | 0.2 - 50 |
| Correlation Coefficient (r²) | 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.1 | Not Reported |
| Limit of Quantification (LOQ) (µg/mL) | 0.09 | 0.2 | 0.2 |
| Precision (%RSD) | < 2.0 | < 1.5 | < 2.0 |
| Accuracy (Recovery %) | 98.0 - 102.0 | 97.0 - 103.0 | 98.5 - 101.5 |
| Reference | [4] | [5] |
Table 2: Comparison of LC-MS/MS Method Performance for Ezetimibe Analysis
| Parameter | Method D | Method E |
| Linearity Range (ng/mL) | 0.94 - 30.26 | 0.1 - 15 (serum) |
| Correlation Coefficient (r²) | > 0.99 | Not Reported |
| Limit of Detection (LOD) (ng/mL) | 0.19 | Not Reported |
| Limit of Quantification (LOQ) (ng/mL) | 0.94 | 0.1 (serum) |
| Precision (%RSD) | < 8.7 | Not Reported |
| Accuracy (Recovery %) | 92 - 99 | Not Reported |
| Reference |
Experimental Protocols
The following are representative experimental protocols for the analysis of Ezetimibe and its ketone impurity using HPLC-UV.
Protocol 1: HPLC-UV Method for Ezetimibe and Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient mixture of 0.1% orthophosphoric acid in water and acetonitrile (B52724). A common starting ratio is 50:50 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm or 258 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the Ezetimibe sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. For the analysis of impurities, a spiked sample containing known concentrations of impurities, including this compound, should be prepared.
Protocol 2: UPLC Method for Ezetimibe and Degradation Products
-
Instrumentation: An Ultra-Performance Liquid Chromatography system with a PDA detector.
-
Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Prepare the sample and standard solutions in a suitable diluent, such as a mixture of acetonitrile and water.
Signaling Pathways and Experimental Workflows
Workflow for a Hypothetical Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the analysis of this compound. This process ensures that all participating laboratories follow a standardized procedure, allowing for a meaningful comparison of results.
Caption: Workflow for an Inter-laboratory Comparison Study.
Degradation Pathway of Ezetimibe
The following diagram illustrates the formation of this compound as a degradation product of Ezetimibe. Understanding these pathways is essential for developing stability-indicating analytical methods.
Caption: Formation of this compound.
References
- 1. akjournals.com [akjournals.com]
- 2. Ezetimibe: A Review of Analytical Methods for the Drug Substance, Pharmaceutical Formulations and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. HPLC development, determination, and validation for ezetimibe dosage. [wisdomlib.org]
A Comparative Guide to the Validation of a Stability-Indicating Assay for Ezetimibe and its Ketone Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of a stability-indicating assay for Ezetimibe (B1671841), with a specific focus on its ketone impurity. The information presented is compiled from various validated methods to assist in the development and implementation of robust quality control procedures for Ezetimibe drug substances and products.
Introduction to Ezetimibe and its Ketone Impurity
Ezetimibe is a lipid-lowering agent that inhibits the intestinal absorption of cholesterol.[1][2] During its synthesis and storage, or under stress conditions, impurities can form. One critical process-related and degradation impurity is the Ezetimibe ketone impurity, also known as Ezetimibe Impurity D.[3][4][5] The presence of this and other impurities can impact the safety and efficacy of the drug product, necessitating the development of validated stability-indicating analytical methods to detect and quantify them.
Chemical Structures:
-
Ezetimibe: (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
-
This compound Impurity: (3R,4S)-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-hydroxyphenyl)azetidin-2-one
The ketone impurity is formed by the oxidation of the secondary alcohol group in the side chain of the Ezetimibe molecule.
Comparative Analysis of Stability-Indicating Assay Methods
A review of published literature reveals that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique for the analysis of Ezetimibe and its impurities. These methods are capable of separating Ezetimibe from its degradation products, proving their stability-indicating nature.
Experimental Protocols
Below is a detailed, consolidated experimental protocol for a stability-indicating RP-HPLC method based on several validated assays.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18 or C8 (e.g., Zorbax SB C18, 250mm x 4.6mm, 5 µm) | Phenyl-Hexyl (e.g., Phenomenex Luna, 100mm x 4.6mm, 5µm) |
| Mobile Phase A | 0.02N Ortho Phosphoric Acid in Water | 0.1% Trifluoroacetic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Isocratic or Gradient | - |
| Flow Rate | 1.0 mL/min | 0.96 mL/min |
| Detection Wavelength | 232 nm | 210 nm, 254 nm |
| Column Temperature | Ambient or 30°C | 35°C |
| Injection Volume | 10 µL | 20 µL |
| Diluent | Mobile Phase or Acetonitrile:Water mixture | - |
Forced Degradation Studies:
To establish the stability-indicating nature of the method, Ezetimibe is subjected to forced degradation under various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 1N HCl at 60-80°C for 2-12 hours.
-
Base Hydrolysis: 0.1N NaOH at 60-80°C for 10 minutes to 18 hours. Ezetimibe is particularly labile in alkaline conditions.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide at room temperature for 4-24 hours.
-
Thermal Degradation: Dry heat at 80-105°C for 5-48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.
Data Presentation: Method Validation Parameters
The following tables summarize the typical performance characteristics of a validated stability-indicating assay for Ezetimibe.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ezetimibe | 1 - 50 | > 0.999 |
| This compound | 0.03 - 1.5 | > 0.99 |
Table 2: Accuracy (% Recovery)
| Analyte | Spiked Level | Recovery (%) |
| Ezetimibe | 80%, 100%, 120% | 99.0 - 102.0 |
| This compound | LOQ, 100%, 150% | Typically within 98.0 - 102.0 |
Table 3: Precision (% RSD)
| Parameter | Ezetimibe (%RSD) | This compound (%RSD) |
| Repeatability (n=6) | < 2.0 | < 5.0 |
| Intermediate Precision | < 2.0 | < 5.0 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ezetimibe | ~ 0.1 | ~ 0.3 |
| This compound | ~ 0.01 | ~ 0.03 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a stability-indicating assay for Ezetimibe.
Caption: Workflow for Stability-Indicating Assay Validation.
Ezetimibe Degradation Pathways
This diagram illustrates the formation of the this compound impurity through oxidation and a major degradant under alkaline conditions.
Caption: Ezetimibe Degradation Pathways.
Conclusion
The development and validation of a robust stability-indicating assay are crucial for ensuring the quality, safety, and efficacy of Ezetimibe. The RP-HPLC methods detailed in this guide have been shown to be specific, linear, accurate, and precise for the determination of Ezetimibe and its critical ketone impurity. By following the outlined experimental protocols and validation parameters, researchers and drug development professionals can confidently implement a reliable quality control strategy for Ezetimibe.
References
- 1. Development and validation of a novel stability-indicating HPLC method for the quantitative determination of eleven related substances in ezetimibe drug substance and drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. glppharmastandards.com [glppharmastandards.com]
Efficacy Showdown: Ezetimibe vs. Its Metabolites in Cholesterol Absorption Inhibition
A deep dive into the comparative efficacy of the cholesterol-lowering drug ezetimibe (B1671841) and its primary active metabolite, ezetimibe-glucuronide (B19564), with an overview of the minor ketone metabolite.
For researchers and professionals in drug development, understanding the biotransformation of a drug and the activity of its metabolites is paramount to optimizing therapeutic strategies. Ezetimibe, a potent cholesterol absorption inhibitor, presents a compelling case study. Following administration, it is extensively metabolized, primarily into ezetimibe-glucuronide, a conjugate that is not only active but demonstrates greater potency than the parent compound.[1][2][3][4][5] A minor metabolic pathway also leads to the formation of a ketone metabolite. This guide provides a comprehensive comparison of the efficacy of ezetimibe and its key metabolites, supported by experimental data and detailed methodologies.
Comparative Efficacy: A Tale of Potentiation
Ezetimibe exerts its cholesterol-lowering effect by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol and phytosterol absorption. Upon oral administration, ezetimibe is rapidly and extensively converted in the intestine and liver to ezetimibe-glucuronide. This glucuronide conjugate is considered the major active metabolite, accounting for 80-90% of the total drug in plasma.
Pre-clinical and clinical studies have consistently shown that ezetimibe-glucuronide is a more potent inhibitor of cholesterol absorption than ezetimibe itself. This enhanced activity is attributed to its localization at the intestinal wall, where it effectively blocks cholesterol uptake. Conversely, the ketone metabolite of ezetimibe is formed through a minor oxidative pathway and is considered a minor metabolite. There is a notable lack of substantial scientific literature detailing the specific efficacy of this ketone metabolite in cholesterol absorption inhibition, suggesting its contribution to the overall therapeutic effect of ezetimibe is likely minimal.
Quantitative Efficacy Data
The following table summarizes the available quantitative data comparing the efficacy of ezetimibe and its primary active metabolite, ezetimibe-glucuronide. Data on the ketone metabolite is not widely available in the reviewed literature.
| Compound | Target | Assay | Potency (KD) | Efficacy | Reference |
| Ezetimibe | NPC1L1 | Cholesterol Uptake Inhibition | - | Inhibits intestinal cholesterol absorption by ~54% in humans. | |
| Ezetimibe-glucuronide | Human NPC1L1 | [3H]Ezetimibe-glucuronide Binding | 220 nM | More potent inhibitor of cholesterol absorption than ezetimibe. | |
| Ezetimibe-glucuronide | Rhesus Monkey NPC1L1 | [3H]Ezetimibe-glucuronide Binding | 40 nM | - | |
| Ezetimibe-glucuronide | Rat NPC1L1 | [3H]Ezetimibe-glucuronide Binding | 540 nM | - | |
| Ezetimibe-glucuronide | Mouse NPC1L1 | [3H]Ezetimibe-glucuronide Binding | 12,000 nM | - |
Signaling Pathway and Mechanism of Action
Ezetimibe and its active glucuronide metabolite share the same mechanism of action, which involves the direct inhibition of the NPC1L1 protein. This prevents the internalization of cholesterol from the intestinal lumen into enterocytes, thereby reducing the amount of cholesterol delivered to the liver.
References
- 1. Species Differences in Ezetimibe Glucuronidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Changes in Disposition of Ezetimibe and Its Active Metabolites Induced by Impaired Hepatic Function: The Influence of Enzyme and Transporter Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences in Ezetimibe Glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of HPLC Columns for Optimal Ezetimibe Ketone Separation
For researchers, scientists, and drug development professionals, achieving accurate and efficient separation of Ezetimibe from its process-related impurities and degradation products is paramount for ensuring drug quality and safety. Among these impurities, Ezetimibe ketone is a critical one to monitor. This guide provides an objective, data-driven comparison of various High-Performance Liquid Chromatography (HPLC) columns for the separation of Ezetimibe and this compound, supported by experimental data to inform your selection process.
The choice of an appropriate HPLC column is a crucial factor that dictates the resolution, selectivity, and overall efficiency of the separation. This comparison focuses on the performance of different stationary phases, including traditional C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP) columns, in resolving Ezetimibe from its ketone impurity.
Performance Comparison of HPLC Columns
The selection of an HPLC column significantly impacts the separation of structurally similar compounds like Ezetimibe and its ketone impurity. This section details the performance of various column chemistries, providing a comparative analysis to guide the selection of the most suitable stationary phase for your analytical needs.
| Column Type | Stationary Phase | Key Performance Characteristics | Source |
| PFP | Kinetex® 5 µm F5 | Meets all USP system suitability requirements for Ezetimibe organic impurities. Provides good resolution and peak shape for Ezetimibe and its related substances. | [1][2] |
| Phenyl-Hexyl | Luna® Phenyl-Hexyl | Demonstrated better resolution for critical pairs of Ezetimibe and its impurities compared to a standard C18 column in a specific study. However, in a broader comparison of nine columns, it showed the lowest critical resolution among the tested stationary phases. | [3][4] |
| C18 & Amide | Ascentis® Express RP Amide | Achieved the highest critical resolution (Rs, crit. 2 = 4.73) among nine different C18-type columns for the separation of Ezetimibe and its related substances, including the ketone. | [4] |
| C18 | Various | Performance varies significantly depending on the specific C18 column chemistry and manufacturer. Some C18 columns may provide adequate separation, while others may show co-elution or poor resolution. | |
| Chiral | Chiralcel® OD, Chiral CD-Ph | These columns offer orthogonal selectivity compared to traditional reversed-phase columns and can baseline separate this compound from Ezetimibe and other impurities. The cyclodextrin-based CSP showed a higher separation capacity in one study. |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. The following protocols are based on studies that have successfully separated Ezetimibe and this compound.
Method 1: USP Monograph Method with Kinetex® F5 Column
This method is adapted from the proposed revision to the USP monograph for Ezetimibe organic impurities.
-
Column: Kinetex® 5 µm F5 (Pentafluorophenyl), 150 x 4.6 mm
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Water (27:10:63, v/v/v) with 1.0 mL of Glacial Acetic Acid per liter of the mixture.
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 247 nm
-
Temperature: 35 °C
-
Injection Volume: 10 µL
Method 2: Comparative Method with Phenyl-Hexyl and C18 Columns
This protocol is based on a study comparing the resolving power of different stationary phases.
-
Columns:
-
Luna® Phenyl-Hexyl
-
Ascentis® Express RP Amide
-
Various other C18 columns
-
-
Mobile Phase: A gradient elution with:
-
Eluent A: 0.1% Phosphoric acid in water
-
Eluent B: Acetonitrile or a mixture of Acetonitrile and Methanol
-
-
Flow Rate: 1.0 to 1.5 mL/min (depending on particle size)
-
Detection: UV at 247 nm
-
Temperature: 20-40 °C
-
Injection Volume: 10 µL
Method 3: Chiral Separation Method
This method utilizes chiral stationary phases to achieve separation of Ezetimibe and its impurities, including the ketone.
-
Columns:
-
Chiralcel® OD (Cellulose-based)
-
Chiral CD-Ph (Cyclodextrin-based)
-
-
Mobile Phase: Gradient elution with varying compositions of an aqueous buffer and an organic modifier (e.g., Acetonitrile or Methanol).
-
Flow Rate: 0.5 - 0.7 mL/min
-
Detection: UV
-
Temperature: 5 - 35 °C
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparison of HPLC columns for this compound separation.
Caption: Workflow for HPLC column comparison.
Conclusion
The selection of an optimal HPLC column for the separation of Ezetimibe and its ketone impurity is dependent on the specific analytical goals.
-
For routine quality control adhering to pharmacopeial methods, a Pentafluorophenyl (PFP) column like the Kinetex® F5 provides a robust and compliant solution.
-
When enhanced selectivity for aromatic compounds is required and for method development, a Phenyl-Hexyl column can offer advantages over standard C18 phases, although performance can vary. The unique pi-pi interactions of the phenyl ring can improve the resolution of structurally similar aromatic analytes.
-
For achieving the highest resolution, particularly in complex impurity profiles, an Amide-phase C18 column , such as the Ascentis® Express RP Amide, has demonstrated superior performance in comparative studies.
-
Chiral stationary phases provide an orthogonal separation mechanism and are effective in resolving not only the ketone impurity but also stereoisomers of Ezetimibe.
Ultimately, the choice of column should be based on a combination of desired resolution, existing instrumentation, and the specific requirements of the analytical method. It is recommended to screen a selection of columns with different stationary phase chemistries during method development to identify the most suitable option for the intended application.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Ezetimibe Ketone
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive, procedural guidance for the safe use of Ezetimibe ketone in a laboratory setting, covering personal protective equipment (PPE), handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough assessment of potential exposure should be conducted to determine the appropriate level of personal protection. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Notes |
| Eye Protection | Safety glasses with side shields or goggles. | EN 166 (EU) or NIOSH (US) approved.[1][2] | If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[3][4][5] |
| Hand Protection | Chemical-resistant gloves. | Compliant with EU Directive 89/686/EEC and the standard EN 374. | Double gloving is recommended. Gloves should be inspected before use and disposed of properly after handling the compound. |
| Body Protection | Laboratory coat or work uniform. | Not specified. | Additional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to avoid skin exposure. |
| Respiratory Protection | Self-contained breathing apparatus or appropriate respirator. | NIOSH (US) or CEN (EU) approved. | Required if adequate local exhaust ventilation is not available, if exposure assessment indicates a risk of inhalation, or when handling the material as a dust. |
Operational Plan: Handling Procedures
Adherence to proper handling procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work should be conducted in a well-ventilated area. The use of containment technologies, such as a laboratory fume hood or other local exhaust ventilation, is recommended to control the compound at the source.
-
Minimize open handling of this compound.
-
Provide adequate precautions against static electricity, which may accumulate and ignite suspended dust, such as electrical grounding and bonding.
General Hygiene and Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust. Avoid the formation and dispersal of dust in the air.
-
Do not swallow.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Keep containers properly labeled and closed when not in use.
-
Store in a dry and well-ventilated place, away from heat and sources of ignition. Recommended storage is at temperatures below -15°C.
Experimental Protocol: Weighing and Preparing a Solution
This protocol provides a step-by-step guide for a common laboratory procedure involving this compound.
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Verify that the analytical balance is clean, calibrated, and located within a chemical fume hood or a ventilated balance enclosure.
-
Prepare all necessary materials, including a pre-labeled receiving vessel, spatula, and the chosen solvent.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound powder from its storage container to a tared weigh boat or directly into the receiving vessel using a clean spatula.
-
Perform this transfer slowly to minimize the generation of airborne dust.
-
Once the desired mass is obtained, securely close the this compound storage container.
-
-
Dissolution:
-
Add the desired volume of solvent to the receiving vessel containing the this compound.
-
Gently swirl or vortex the vessel to dissolve the compound completely. Sonication may be used if necessary and appropriate for the solvent and vessel.
-
-
Cleanup:
-
Clean the spatula and any other reusable equipment that came into contact with the compound.
-
Dispose of the weigh boat and any other disposable materials in the designated hazardous waste container.
-
Wipe down the work surface of the balance and fume hood.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Excess and expired materials should be offered to a licensed hazardous material disposal company. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber. Do not dispose of waste into the sewer system.
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal. If not specified otherwise, dispose of as unused product.
-
Spills: In the event of a spill, wear appropriate PPE and avoid dust formation during cleanup. Sweep up or vacuum the spillage and collect it in a suitable container for disposal. Avoid discharging the material into drains, water courses, or onto the ground.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
-
Inhalation: If breathing is difficult, remove the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Get medical attention.
-
Eye Contact: Rinse with pure water for at least 15 minutes. Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
